N-Cbz-4,4'-bipiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-piperidin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVUJHYDUORFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450621 | |
| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109397-72-0 | |
| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Cbz-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-4,4'-bipiperidine, also known by its systematic name benzyl 4-(piperidin-4-yl)piperidine-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid bipiperidine scaffold, combined with the versatile carbobenzyloxy (Cbz) protecting group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications in pharmaceutical research.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 109397-72-0 | [1] |
| Molecular Formula | C₁₈H₂₆N₂O₂ | [1] |
| Molecular Weight | 302.42 g/mol | [1] |
| Appearance | Not explicitly reported, likely a solid | - |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Not explicitly reported, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |
| Storage Conditions | 0-8°C | [1] |
Synonyms: Z-4,4'-bipiperidine, [4,4']Bipiperidinyl-1-carboxylic acid benzyl ester.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective N-protection of one of the secondary amine groups of 4,4'-bipiperidine using benzyl chloroformate (Cbz-Cl) under basic conditions. This method is a standard procedure for introducing the Cbz protecting group onto an amine.
Experimental Protocol: N-Cbz Protection of 4,4'-bipiperidine
Materials:
-
4,4'-Bipiperidine (CAS: 15336-72-8)
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium carbonate)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Distilled water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
-
Chromatography supplies for purification (silica gel, solvents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,4'-bipiperidine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (1.1-1.5 equivalents) to the solution and stir at room temperature.
-
Cbz-Cl Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of benzyl chloroformate (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with distilled water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The 4,4'-bipiperidine motif is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with activity at various CNS targets. The introduction of the Cbz group at one of the nitrogen atoms allows for further selective functionalization at the other nitrogen, making this compound a key intermediate in the synthesis of diverse compound libraries for drug discovery.
Role in Neuroscience Research
Derivatives of 4,4'-bipiperidine have been investigated for their potential as analgesics, anti-anxiety medications, and treatments for other neurological disorders.[1] The rigid structure of the bipiperidine core can provide a well-defined orientation of substituents to interact with specific biological targets within the CNS. The lipophilicity imparted by the benzyl group of the Cbz moiety can also influence the blood-brain barrier permeability of its derivatives.
While specific signaling pathways directly modulated by this compound itself are not detailed in the literature, its derivatives are often designed to interact with various receptors and enzymes in the brain. The general approach involves using this compound as a starting material to synthesize more complex molecules that are then screened for activity against specific neurological targets.
General Drug Discovery Pathway Utilizing this compound
Caption: A generalized drug discovery workflow starting from this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly for neurological disorders. Its straightforward synthesis and the ability to undergo selective modifications make it an attractive starting point for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is likely to uncover new and promising drug candidates.
References
Synthesis and Characterization of N-Cbz-4,4'-bipiperidine: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-4,4'-bipiperidine, a valuable building block in medicinal chemistry and drug development. The document details a plausible synthetic route, experimental protocols, and expected analytical data for researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound
The synthesis of this compound is most directly achieved through the N-protection of the commercially available 4,4'-bipiperidine using benzyl chloroformate (Cbz-Cl). This reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the bipiperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
Proposed Synthetic Pathway
The reaction involves the protection of one of the secondary amine groups of 4,4'-bipiperidine with a benzyloxycarbonyl (Cbz) group. The use of a base is necessary to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
This protocol outlines a standard procedure for the N-Cbz protection of 4,4'-bipiperidine.
Materials:
-
4,4'-Bipiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4,4'-bipiperidine (1.0 eq.) in dichloromethane.
-
Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization of this compound
The successful synthesis of this compound can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data are summarized below.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₈H₂₆N₂O₂ |
| Molecular Weight | 302.41 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated range: 100-110 °C |
Spectroscopic Data
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | m | 5H | Ar-H (Cbz group) |
| ~ 5.15 | s | 2H | -O-CH₂ -Ph (Cbz group) |
| ~ 4.10 | m | 2H | Equatorial CH (Cbz-piperidine) |
| ~ 2.80 | t | 2H | Axial CH (Cbz-piperidine) |
| ~ 3.10 | d | 2H | Equatorial CH (unprotected piperidine) |
| ~ 2.60 | t | 2H | Axial CH (unprotected piperidine) |
| ~ 1.80 - 1.20 | m | 9H | Remaining piperidine CH and NH |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | C =O (Carbamate) |
| ~ 137.0 | Quaternary Ar-C (Cbz group) |
| ~ 128.5, 128.0, 127.8 | Ar-C H (Cbz group) |
| ~ 67.0 | -O-C H₂-Ph (Cbz group) |
| ~ 46.0 | C -N (unprotected piperidine) |
| ~ 44.0 | C -N (Cbz-piperidine) |
| ~ 42.0 | C -C (bipiperidine junction) |
| ~ 31.0, 29.0 | Other piperidine C H₂ |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretch (secondary amine) |
| ~ 3050 | C-H stretch (aromatic) |
| ~ 2930, 2850 | C-H stretch (aliphatic) |
| ~ 1690 | C=O stretch (carbamate) |
| ~ 1450 | C=C stretch (aromatic) |
| ~ 1240 | C-N stretch |
| ~ 1100 | C-O stretch |
Mass Spectrometry
| m/z (Method: ESI+) | Assignment |
| ~ 303.21 | [M+H]⁺ |
| ~ 325.19 | [M+Na]⁺ |
Experimental Protocols for Characterization
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Alternatively, prepare a KBr pellet of the sample and acquire the spectrum.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
Workflow for Synthesis and Characterization
The overall process from starting materials to the fully characterized product can be visualized as a streamlined workflow.
Caption: General workflow for the synthesis and characterization of this compound.
A Technical Guide to the Characterization of N-Cbz-4,4'-bipiperidine: Solubility and Stability Profiling
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cbz-4,4'-bipiperidine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the standardized methodologies for determining the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in published literature, this document outlines detailed experimental protocols, data presentation templates, and logical workflows to enable researchers to generate this critical information.
Introduction
This compound, with the carbobenzyloxy (Cbz) protecting group on one of the piperidine nitrogens, serves as a key intermediate in the synthesis of a variety of compounds, including those with therapeutic potential. The bipiperidine scaffold is a prevalent motif in many biologically active molecules. The physicochemical characteristics of starting materials and intermediates like this compound can significantly impact reaction kinetics, purification efficiency, and the overall success of a synthetic route. Therefore, a comprehensive profile of its solubility in various solvent systems and its stability under different environmental conditions is essential for process optimization and ensuring the quality of downstream products.
This guide presents standardized protocols for both solubility assessment and stability testing, adhering to internationally recognized guidelines where applicable.
Solubility Determination
The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Both kinetic and thermodynamic solubility are important to characterize. Kinetic solubility provides an indication of a compound's dissolution rate, which is often relevant in high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility.
Predicted Solubility Profile
Based on its chemical structure, which contains both a non-polar Cbz group and a polar bipiperidine core, a qualitative solubility profile for this compound can be anticipated. It is expected to exhibit good solubility in a range of organic solvents.
Quantitative Solubility Data
The following table provides a template for the presentation of experimentally determined solubility data for this compound in a variety of common laboratory solvents.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Polar Protic | Methanol | 25 | Data Not Available | Shake-Flask |
| Ethanol | 25 | Data Not Available | Shake-Flask | |
| Isopropanol | 25 | Data Not Available | Shake-Flask | |
| Water | 25 | Data Not Available | Shake-Flask | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Shake-Flask |
| Dimethylformamide (DMF) | 25 | Data Not Available | Shake-Flask | |
| Acetonitrile (ACN) | 25 | Data Not Available | Shake-Flask | |
| Tetrahydrofuran (THF) | 25 | Data Not Available | Shake-Flask | |
| Non-Polar | Toluene | 25 | Data Not Available | Shake-Flask |
| Hexanes | 25 | Data Not Available | Shake-Flask | |
| Chlorinated | Dichloromethane (DCM) | 25 | Data Not Available | Shake-Flask |
| Chloroform | 25 | Data Not Available | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method or other suitable analytical technique. A pre-established calibration curve is required for accurate quantification.
-
The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Stability Assessment
Stability testing is crucial to understand how the quality of a chemical substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.
Stability Profile
The following table is a template for summarizing the results of a forced degradation study on this compound.
| Stress Condition | Reagent/Condition Details | Duration | Degradation (%) | Major Degradants Formed |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Data Not Available | Data Not Available |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Data Not Available | Data Not Available |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Data Not Available | Data Not Available |
| Thermal Degradation | 60 °C | 48 hours | Data Not Available | Data Not Available |
| Photostability | ICH Q1B recommended light exposure | 7 days | Data Not Available | Data Not Available |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should ideally be in the range of 5-20% to allow for the detection and characterization of degradation products.[1]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents for analysis
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a specified temperature (e.g., room temperature or elevated).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at a specified temperature.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Incubate at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60 °C).
-
Photostability: Expose the solid compound or a solution to light conditions as specified in ICH guideline Q1B. A control sample should be protected from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralization: For acidic and basic hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an MS detector is useful for identifying the mass of potential degradation products.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed and unstressed samples. Characterize any significant degradation products.
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to systematically determine these critical parameters. The outlined experimental protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies are robust and widely applicable. The generation of such data is indispensable for the informed use of this compound in synthetic chemistry and drug development, ultimately contributing to more efficient and reliable research outcomes. Researchers are encouraged to adapt these methodologies to their specific laboratory conditions and analytical capabilities.
References
Commercial Sourcing and Technical Applications of High-Purity N-Cbz-4,4'-bipiperidine: A Guide for Researchers
Introduction: N-Cbz-4,4'-bipiperidine, also known by synonyms such as Z-4,4'-bipiperidine and Benzyl [4,4'-bipiperidine]-1-carboxylate (CAS No. 109397-72-0), is a key intermediate in synthetic organic chemistry, particularly valued in the development of novel therapeutics. Its bifunctional nature, featuring a protected amine and a bipiperidine core, makes it a versatile building block for creating complex molecules with potential applications in neuroscience and other areas of drug discovery. This technical guide provides an overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its use in the synthesis of a downstream target, and a look into the biological signaling pathways these molecules can modulate.
Commercial Suppliers of this compound
High-purity this compound is available from a select number of specialized chemical suppliers. While specific purity levels are often lot-dependent and require consultation of the Certificate of Analysis (CoA), the following suppliers are primary sources for this compound. For precise, lot-specific purity data, researchers are advised to request a CoA directly from the supplier.[1][2]
| Supplier | Product Name | CAS Number | Notes |
| Chem-Impex | Z-4,4'-bipiperidine | 109397-72-0 | Purity information available upon request through their technical documentation portal.[3][4] |
| Santa Cruz Biotechnology | Z-4,4′-bipiperidine | 109397-72-0 | Purity is lot-specific and detailed in the Certificate of Analysis, available upon request.[1] |
For context, the unprotected precursor, 4,4'-Bipiperidine, is more widely available from suppliers such as Chem-Impex, with a typical purity of ≥ 98% as determined by Gas Chromatography (GC).[5]
Experimental Protocols: Synthesis of a Dopamine D4 Receptor Antagonist
This compound is a valuable intermediate in the synthesis of selective dopamine D4 receptor antagonists, which are under investigation for their therapeutic potential in neurological and psychiatric disorders. The following protocols are based on established synthetic routes for such compounds and illustrate the utility of this compound.
Protocol 1: Deprotection of this compound
The removal of the Cbz (Z) protecting group is a common first step to enable further functionalization of the piperidine nitrogen. Catalytic hydrogenolysis is a clean and efficient method for this transformation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite™
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (a balloon or a Parr shaker can be used).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.
-
Wash the Celite™ pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4,4'-bipiperidine. The crude product can be purified further if necessary, for example, by crystallization or column chromatography.
Protocol 2: Synthesis of a Dopamine D4 Receptor Antagonist via Reductive Amination
This protocol describes the coupling of the deprotected 4,4'-bipiperidine with an aromatic aldehyde, a common step in the synthesis of D4 antagonists.
Materials:
-
4,4'-Bipiperidine (from Protocol 1)
-
A suitable aromatic aldehyde (e.g., a substituted benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4,4'-bipiperidine (1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dopamine D4 receptor antagonist.
Protocol 3: Quality Control of the Final Compound
The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV at a relevant wavelength (e.g., 254 nm).
-
Purpose: To determine the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure of the synthesized molecule.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Purpose: To confirm the molecular weight of the final compound.
Visualizations: Workflows and Signaling Pathways
Synthetic Workflow for a Dopamine D4 Receptor Antagonist
References
A Technical Guide to the Spectroscopic Characterization of N-Cbz-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
N-Cbz-4,4'-bipiperidine, with the molecular formula C₁₈H₂₆N₂O₂, is a derivative of the 4,4'-bipiperidine scaffold where one of the nitrogen atoms is protected by a carbobenzyloxy (Cbz) group.[1] This protecting group strategy is crucial for enabling selective functionalization of the second piperidine ring in the development of complex molecular architectures.
Spectroscopic Data Summary
The following tables present the anticipated spectroscopic data for this compound. These values are estimated based on the analysis of the parent 4,4'-bipiperidine structure and known spectroscopic shifts associated with the N-Cbz group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.14 | s | 2H | Benzylic protons (-CH₂-Ph) |
| ~4.15 | br d | 2H | Axial protons on C2' and C6' |
| ~2.90 | br t | 2H | Equatorial protons on C2' and C6' |
| ~2.60 | br t | 2H | Equatorial protons on C2 and C6 |
| ~1.75 | br d | 2H | Axial protons on C3' and C5' |
| ~1.65 | br d | 2H | Axial protons on C3 and C5 |
| ~1.50 | m | 1H | Proton on C4' |
| ~1.25 | m | 1H | Proton on C4 |
| ~1.15 | qd | 2H | Equatorial protons on C3' and C5' |
| ~1.05 | qd | 2H | Equatorial protons on C3 and C5 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155.5 | Carbonyl carbon (C=O) |
| ~136.9 | Quaternary aromatic carbon (C-CH₂) |
| ~128.5 | Aromatic carbons (ortho-C₆H₅) |
| ~128.0 | Aromatic carbon (para-C₆H₅) |
| ~127.8 | Aromatic carbons (meta-C₆H₅) |
| ~67.0 | Benzylic carbon (-CH₂-Ph) |
| ~45.0 | Carbons adjacent to N-Cbz (C2', C6') |
| ~44.5 | Carbons adjacent to NH (C2, C6) |
| ~42.0 | Tertiary carbons (C4, C4') |
| ~31.0 | Carbons beta to N-Cbz (C3', C5') |
| ~30.0 | Carbons beta to NH (C3, C5) |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3320 | Medium, sharp | N-H stretch (secondary amine) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920, ~2850 | Strong | Aliphatic C-H stretch |
| ~1690 | Strong | C=O stretch (urethane) |
| ~1495, ~1450 | Medium | Aromatic C=C stretch |
| ~1420 | Strong | C-N stretch (urethane) |
| ~1240 | Strong | C-O stretch (urethane) |
| ~740, ~700 | Strong | Aromatic C-H bend (monosubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 302.41 | [M]⁺ (Molecular Ion) |
| 211.18 | [M - C₇H₇O]⁺ |
| 167.15 | [C₁₀H₁₉N₂]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts relative to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (Neat): If the sample is an oil, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (ESI):
-
Ionization Mode: Positive.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Adjusted to control the degree of fragmentation.
-
-
Data Processing: The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
References
The Enduring Guardian: An In-depth Technical Guide to the Fundamental Reactivity of the N-Cbz Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The Carboxybenzyl (Cbz or Z) protecting group stands as a foundational tool in the lexicon of organic chemistry, particularly in the nuanced art of peptide synthesis and the broader landscape of drug development. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first to enable the controlled, stepwise synthesis of peptides, a breakthrough that revolutionized the field.[1] Despite the later emergence of other protecting groups, the Cbz group's unique stability profile, reliability, and versatile deprotection methods have ensured its continued relevance and utility. This in-depth technical guide provides a comprehensive exploration of the fundamental reactivity of the N-Cbz protecting group, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate its core principles.
Core Reactivity and Chemical Properties
The primary function of the Cbz group is to temporarily mask the nucleophilicity of an amine functionality by converting it into a significantly less reactive carbamate. This protection is robust enough to withstand a wide array of synthetic conditions, yet it can be selectively removed under specific, often mild, conditions.
Protection of Amines: The most common method for the introduction of the Cbz group is the Schotten-Baumann reaction, where an amine is treated with benzyl chloroformate (Cbz-Cl) under basic conditions.[2][3] The base, typically an aqueous solution of sodium carbonate or bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2]
Orthogonality: A key feature of the Cbz group is its orthogonality to other common amine protecting groups. It is stable to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][5] This orthogonality is crucial in complex synthetic strategies, allowing for the selective deprotection of different amines within the same molecule.
Data Presentation: A Quantitative Comparison of Cbz Protection and Deprotection Methods
The efficiency of Cbz protection and deprotection is highly dependent on the chosen methodology and the substrate. The following tables summarize quantitative data from various sources to provide a clear comparison for researchers.
Table 1: Yields for N-Cbz Protection of Various Amines
| Amine Substrate | Protection Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Glycine | Cbz-Cl | Na2CO3 | Water/Ether | - | 86-91 | [1] |
| Aniline | Cbz-Cl | PEG-400 | PEG-400 | 30 min | 95 | [6] |
| 1,2,3,6-tetrahydropyridine | Cbz-Cl | 3N NaOH | Water | 3 h | 96 | [7] |
| Various Amino Acids | Cbz-Cl | Na2CO3/NaHCO3 | Water/Dioxane | Several hours | High | [3][8] |
| Aliphatic & Aromatic Amines | Cbz-Cl | PEG-600 | PEG-600 | - | High | [4][9] |
Table 2: Comparative Yields for N-Cbz Deprotection Methods
| Substrate | Deprotection Method | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| N-Cbz-Aniline | Catalytic Hydrogenation | H₂, Pd/C | Methanol | 1-24 h | 98 | [10] |
| N-Cbz-L-Phenylalanine | Catalytic Hydrogenation | H₂, Pd/C | Ethanol | - | >95 | [10] |
| N-Cbz protected piperidine | Catalytic Hydrogenation | H₂, Pd/C | Ethanol | - | ~95 | [10] |
| N-Cbz protected peptides | Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | 1-3 h | >90 | [10] |
| Halogenated N-Cbz anilines | Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | - | 90-95 | [10] |
| N-Cbz aromatic amines | Reductive (NaBH₄) | NaBH₄, Pd/C | Methanol | 5-15 min | 93-98 | [10] |
| N-Cbz protected compounds | Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 1-4 h | High | [10] |
| N-Cbz protected amines | Lewis Acid-Mediated | AlCl₃, HFIP | HFIP | 2-16 h | High | [11][12] |
| N-Cbz-L-Cysteine | Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH or EtOH | 2 - 16 hours | High | [12] |
| N-Cbz-L-Cysteine | Transfer Hydrogenation | Ammonium formate, 10% Pd/C | MeOH | 30 minutes - 2 hours | High | [12] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for success in the laboratory. The following section provides methodologies for key transformations involving the Cbz group.
General Procedure for N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol is a classic and widely used method for the N-protection of amino acids.[3]
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.1-1.5 equiv)
-
Water
-
Dioxane or Diethyl Ether
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate at 0 °C with vigorous stirring.
-
Dropwise, add a solution of benzyl chloroformate in dioxane or diethyl ether to the cold, stirring solution, maintaining the pH between 8 and 10.[4]
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours or overnight.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid, which will cause the N-Cbz protected amino acid to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The reported yield for Cbz-glycine prepared via this method is 86–91%.[1]
General Procedure for N-Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and often cleanest method for Cbz group removal.[10]
Materials:
-
N-Cbz protected amine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to become dry in the air.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
General Procedure for N-Cbz Deprotection via Catalytic Transfer Hydrogenation
This method avoids the use of flammable hydrogen gas, making it a safer alternative.[13]
Materials:
-
N-Cbz protected amine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ammonium Formate (HCOONH₄) (3-5 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol.
-
To this solution, add 10% Pd/C followed by the portion-wise addition of ammonium formate.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.
General Procedure for N-Cbz Deprotection using HBr in Acetic Acid
This acidic cleavage method is useful for substrates that are sensitive to hydrogenation.[14]
Materials:
-
N-Cbz protected peptide
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Diethyl Ether
Procedure:
-
Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.
-
Stir the resulting mixture at room temperature for 1 to 4 hours.
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
General Procedure for N-Cbz Deprotection using Aluminum Chloride and HFIP
This modern Lewis acid-mediated method offers mild conditions and high functional group tolerance.[11]
Materials:
-
N-Cbz protected amine (1.0 equiv)
-
Aluminum Chloride (AlCl₃) (3.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the N-Cbz-protected amine in HFIP at room temperature, add aluminum chloride portion-wise. The reaction mixture will be a suspension.[11]
-
Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC or LC-MS.[11]
-
Upon completion, dilute the reaction mixture with dichloromethane; the mixture should become a clear solution.[11]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to obtain the deprotected amine.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key reaction mechanisms and experimental workflows associated with the N-Cbz protecting group.
Caption: Mechanism of N-Cbz protection of an amine.
Caption: Overview of N-Cbz deprotection methodologies.
Caption: A typical experimental workflow for Cbz deprotection.
Caption: Logical relationship of Cbz orthogonality.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. benchchem.com [benchchem.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Bipiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bipiperidine scaffold, a versatile and highly valuable structural motif in medicinal chemistry, represents a cornerstone in the development of a diverse array of therapeutic agents. Comprising two interconnected piperidine rings, this heterocyclic system offers a unique combination of structural rigidity, conformational flexibility, and multiple points for functionalization, making it a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the discovery and historical development of bipiperidine derivatives, detailing their synthesis, pharmacological properties, and the evolution of their therapeutic applications. We will delve into key experimental methodologies, present quantitative data for comparative analysis, and visualize the intricate signaling pathways influenced by these remarkable compounds.
Early Discoveries and Historical Milestones
The history of bipiperidine derivatives is intrinsically linked to the broader exploration of piperidine and bipyridine chemistry. While the piperidine ring was first synthesized in 1852, the journey to bipiperidine derivatives was more gradual, evolving from the study of naturally occurring alkaloids and the development of novel synthetic methodologies.
A significant precursor to synthetic bipiperidines was the discovery and characterization of 2,2'-bipyridine in 1888.[1] This aromatic analogue laid the groundwork for understanding the coordination chemistry and reactivity of linked heterocyclic systems. Early synthetic efforts in the 20th century focused on the reduction of bipyridines to their saturated bipiperidine counterparts.
The mid-20th century saw a surge in the synthesis of piperidine-containing compounds, driven by the discovery of their potent analgesic properties. This era of research led to the development of the 4-anilidopiperidine class of opioids, which, while not bipiperidines themselves, highlighted the pharmacological importance of the piperidine moiety and spurred further exploration of related structures.[2]
The true emergence of bipiperidine derivatives as a distinct class of pharmacologically active agents began in the latter half of the 20th century. Researchers started to systematically synthesize and evaluate various isomers, including 2,2'-, 3,3'-, 4,4'-, and 1,4'-bipiperidines, uncovering a wide spectrum of biological activities.
Synthesis of Bipiperidine Scaffolds
The synthesis of bipiperidine derivatives can be broadly categorized into two main approaches: the coupling of pre-formed piperidine rings and the reduction of bipyridine precursors.
Reductive Hydrogenation of Bipyridines
One of the most common methods for synthesizing symmetrical bipiperidines (e.g., 2,2'-, 3,3'-, and 4,4'-bipiperidines) is the catalytic hydrogenation of the corresponding bipyridine precursors.
Experimental Protocol: Catalytic Hydrogenation of 2,2'-Bipyridine
-
Materials: 2,2'-Bipyridine, Platinum(IV) oxide (PtO₂), Glacial acetic acid, Ethanol, Hydrogen gas.
-
Procedure:
-
A solution of 2,2'-bipyridine in glacial acetic acid and ethanol is placed in a high-pressure hydrogenation apparatus.
-
A catalytic amount of Platinum(IV) oxide is added to the solution.
-
The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 3-4 atm).
-
The reaction mixture is shaken or stirred at room temperature for 24-48 hours.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting residue is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield 2,2'-bipiperidine.
-
Reductive Amination
The synthesis of 1,4'-bipiperidine and its derivatives is often achieved through reductive amination, where piperidine is reacted with a 4-piperidone derivative in the presence of a reducing agent.
Experimental Protocol: Synthesis of 1,4'-Bipiperidine via Reductive Amination
-
Materials: 1-Benzyl-4-piperidone, Piperidine, Sodium triacetoxyborohydride, Dichloromethane, Sodium bicarbonate solution.
-
Procedure:
-
To a solution of 1-benzyl-4-piperidone and piperidine in dichloromethane, sodium triacetoxyborohydride is added portion-wise at room temperature.
-
The reaction mixture is stirred for 12-24 hours.
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
The benzyl protecting group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to afford 1,4'-bipiperidine.
-
Other Synthetic Methods
Other notable methods for synthesizing bipiperidine derivatives include the Hofmann-Löffler-Freytag reaction for the formation of N-N linked bipiperidines and various coupling reactions for the synthesis of asymmetrically substituted derivatives.
Pharmacological Applications and Mechanisms of Action
Bipiperidine derivatives have demonstrated a remarkable range of pharmacological activities, leading to their investigation in numerous therapeutic areas.
Anticancer Activity
Several bipiperidine derivatives have emerged as potent anticancer agents, primarily through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Mechanism of Action: PI3K/Akt Pathway Inhibition
A number of bipiperidine derivatives have been shown to exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by bipiperidine derivatives.
Mechanism of Action: Induction of Apoptosis via Reactive Oxygen Species (ROS)
Certain 2,2'-bipyridine derivatives have been found to induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS) and causing mitochondrial membrane depolarization.
Caption: Induction of apoptosis by 2,2'-bipyridine derivatives via ROS generation.
Quantitative Data: Anticancer Activity of Bipiperidine Derivatives
| Compound ID | Bipiperidine Core | Cancer Cell Line | IC₅₀ (µM) | Reference |
| NPS1 | 2,2'-Bipyridine | HepG2 | 0.27 | [3] |
| NPS2 | 2,2'-Bipyridine | HepG2 | 0.43 | [3] |
| NPS3 | 2,2'-Bipyridine | HepG2 | 2.66 | [3] |
| NPS4 | 2,2'-Bipyridine | HepG2 | 1.37 | [3] |
| NPS5 | 2,2'-Bipyridine | HepG2 | 0.25 | [3] |
| NPS6 | 2,2'-Bipyridine | HepG2 | 0.28 | [3] |
Central Nervous System (CNS) Activity
The bipiperidine scaffold is present in a number of compounds with significant activity in the central nervous system, including analgesics and agents for neurodegenerative diseases.
Experimental Protocol: Hot-Plate Test for Analgesic Activity
-
Animals: Male Swiss-Webster mice (20-25 g).
-
Apparatus: Hot-plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Mice are individually placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Baseline latencies are determined for each mouse before drug administration.
-
The test compound or vehicle is administered (e.g., intraperitoneally or orally).
-
At predetermined time intervals after administration, the mice are re-tested on the hot plate.
-
The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.
-
Antimicrobial Activity
Bipiperidine derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanism of action often involves the disruption of cell membrane integrity or the inhibition of essential enzymes.
Structure-Activity Relationships (SAR)
The versatility of the bipiperidine scaffold allows for systematic modifications to explore structure-activity relationships. Key areas of modification include:
-
Substitution on the piperidine rings: The nature, position, and stereochemistry of substituents can significantly impact potency and selectivity.
-
The nature of the linker between the piperidine rings: For non-directly linked bipiperidines, the length and composition of the linker are crucial.
-
Substitution on the piperidine nitrogens: This position is often used to modulate physicochemical properties and target interactions.
Future Directions and Conclusion
The discovery and development of bipiperidine derivatives have provided a rich source of therapeutic leads. The journey from their early synthetic explorations to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of organic synthesis and pharmacological screening.
Future research in this area will likely focus on:
-
The development of more efficient and stereoselective synthetic methods.
-
The exploration of novel therapeutic applications, including antiviral and anti-inflammatory agents.
-
The use of computational modeling and machine learning to guide the design of next-generation bipiperidine derivatives with improved potency, selectivity, and pharmacokinetic properties.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: General experimental workflow for the development of bipiperidine derivatives.
References
- 1. 2,2’-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 3. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of N-Cbz-4,4'-Bipiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemical considerations of N-Cbz-4,4'-bipiperidine, a key building block in medicinal chemistry. The document details its structural features, potential stereoisomers, and conformational analysis, supported by experimental data and protocols.
Chemical Structure
This compound, also known as benzyl 4,4'-bipiperidine-1-carboxylate, is a derivative of 4,4'-bipiperidine where one of the nitrogen atoms is protected by a carboxybenzyl (Cbz or Z) group. The Cbz group is a common amine protecting group in organic synthesis, valued for its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis.
The core of the molecule consists of two piperidine rings linked at their 4-positions. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. The IUPAC name for the parent structure, 4,4'-bipiperidine, is 4-(piperidin-4-yl)piperidine[1].
Molecular Formula: C₁₈H₂₆N₂O₂
Molecular Weight: 302.41 g/mol
The structural representation of this compound is as follows:
Caption: Chemical structure of this compound.
Stereochemistry
The stereochemistry of this compound is a critical aspect for its application in drug development, as different stereoisomers can exhibit distinct pharmacological activities.
Chirality
The 4,4'-bipiperidine core itself does not possess any chiral centers and is an achiral molecule[2]. Upon N-Cbz protection, if the substitution pattern on the second piperidine ring remains symmetrical, the resulting this compound molecule is also achiral. However, the introduction of substituents on either of the piperidine rings can lead to the formation of stereocenters.
Conformational Analysis
The two piperidine rings in this compound are expected to exist predominantly in chair conformations to minimize steric and torsional strain. The linkage between the two rings is a single C-C bond, allowing for rotation and giving rise to different conformational isomers (conformers).
The relative orientation of the two piperidine rings can be described by the dihedral angle around the C4-C4' bond. The two main conformers are the axial-axial (a,a) and equatorial-equatorial (e,e) forms, referring to the positions of the C-N bonds of one ring relative to the other. Computational studies on substituted piperidines suggest that the equatorial conformation is generally more stable.
The presence of the bulky Cbz group on one of the nitrogen atoms will influence the conformational equilibrium of that piperidine ring. The Cbz group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.
A logical workflow for considering the stereochemistry is as follows:
Caption: Logical workflow for stereochemical analysis.
Quantitative Data
Table 1: Physical and Chemical Properties of 4,4'-Bipiperidine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂ | [1][3] |
| Molecular Weight | 168.28 g/mol | [1][3] |
| Melting Point | 169-173 °C | [4][5] |
| pKa | 10.68 ± 0.10 (Predicted) | [5] |
Table 2: Spectroscopic Data for Related Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| Piperidine | 2.79 (t, 4H), 1.58-1.46 (m, 6H), 2.04 (s, 1H) | Not specified | [6] |
| 1,4'-Bipiperidine | Not specified | 61.9, 50.8, 46.5, 31.8, 26.3, 24.6 | [5][7] |
| 4,4'-Bipiperidine Dihydrochloride | Not specified | Not specified | [8] |
Note: The NMR data for this compound would be expected to show signals for the Cbz group (aromatic protons around 7.3 ppm and the benzylic CH₂ around 5.1 ppm) in addition to the bipiperidine core signals.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of N-Cbz protected amines, which can be adapted for the preparation of this compound.
Synthesis of this compound
This procedure is a general method for the N-protection of an amine with a carboxybenzyl (Cbz) group.
Materials:
-
4,4'-Bipiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,4'-bipiperidine (1.0 eq.) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
An experimental workflow for the synthesis is depicted below:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined chemical structure. While the parent molecule is achiral, its stereochemistry is dominated by the conformational preferences of the two interconnected piperidine rings, which are likely to adopt a stable equatorial-equatorial chair conformation. The bulky N-Cbz group is expected to reside in an equatorial position. A thorough understanding of these structural and stereochemical features is paramount for the rational design and development of novel therapeutics based on this versatile scaffold. Further experimental studies, including X-ray crystallography and detailed NMR analysis, would provide more definitive insights into its solid-state and solution-phase conformations.
References
- 1. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-CBZ-4-IODOPIPERIDINE(885275-00-3) 1H NMR [m.chemicalbook.com]
- 3. 4-Amino-1-N-Cbz-piperidine | C13H18N2O2 | CID 17846640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Formylpiperidine, N-CBZ protected | CymitQuimica [cymitquimica.com]
- 8. 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR [m.chemicalbook.com]
Potential Research Areas for N-Cbz-4,4'-bipiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-4,4'-bipiperidine, also known as benzyl 4-piperidin-4-ylpiperidine-1-carboxylate, is a heterocyclic organic compound featuring a bipiperidine core. One of the piperidine nitrogen atoms is protected by a carboxybenzyl (Cbz) group. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. The bipiperidine framework offers a rigid three-dimensional structure that can be strategically functionalized to interact with various biological targets, while the Cbz protecting group allows for selective chemical modifications. This guide explores the potential research avenues for this compound, providing insights into its synthesis, physicochemical properties, and promising applications in drug discovery, particularly for central nervous system (CNS) disorders.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in publicly accessible literature, its properties can be inferred from its constituent parts and related analogs.
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound (Predicted/Inferred) | 4,4'-Bipiperidine (Experimental)[1][2][3] |
| Molecular Formula | C18H26N2O2 | C10H20N2 |
| Molecular Weight | 302.42 g/mol | 168.28 g/mol |
| Appearance | Likely a solid | White to orange to green powder/crystal |
| Melting Point | Not available | 169-173 °C |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol. | Soluble in Methanol |
| pKa | Not available | 10.68 ± 0.10 (Predicted) |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A common method for the introduction of a Cbz group is the reaction of an amine with benzyl chloroformate under basic conditions.
Experimental Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve one equivalent of 4,4'-bipiperidine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base, such as triethylamine or sodium bicarbonate, to the solution to act as a proton scavenger.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction.
-
Reagent Addition: Slowly add one equivalent of benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine to remove the base and any water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Research Areas
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly for CNS disorders. Its structural features suggest potential applications in the modulation of G-protein coupled receptors (GPCRs) and other key biological targets.
Modulators of Opioid Receptors
The piperidine moiety is a well-established pharmacophore in many opioid receptor ligands. The rigid bipiperidine core of this compound can be used as a scaffold to develop selective agonists or antagonists for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Potential Research Directions:
-
Synthesis of Novel Analgesics: Derivatives of this compound could be synthesized and evaluated for their analgesic properties in preclinical models of pain. The goal would be to develop potent analgesics with reduced side effects compared to traditional opioids.
-
Development of Treatments for Opioid Addiction: By targeting specific opioid receptor subtypes or their oligomers, novel compounds derived from this scaffold could be investigated for their potential in treating opioid use disorder.
Signaling Pathway of Opioid Receptors:
Caption: Simplified signaling pathway of opioid receptors.
Antagonists of Neurokinin-1 (NK1) Receptors
The N-benzylpiperidine motif is a key structural feature in several known neurokinin-1 (NK1) receptor antagonists. The NK1 receptor and its endogenous ligand, Substance P, are implicated in a variety of physiological processes, including pain, inflammation, and mood disorders.
Potential Research Directions:
-
Development of Antidepressants and Anxiolytics: Novel derivatives of this compound could be designed and screened for their ability to antagonize the NK1 receptor, potentially leading to new treatments for depression and anxiety.
-
Anti-inflammatory Agents: Given the role of the NK1 receptor in inflammation, this scaffold could be explored for the development of novel anti-inflammatory drugs.
Signaling Pathway of the NK1 Receptor:
Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.
Development of Therapeutics for Alzheimer's Disease
The piperidine scaffold is present in several drugs approved for the treatment of Alzheimer's disease, such as donepezil. The N-benzylpiperidine core has been shown to be a valuable starting point for the development of multi-target-directed ligands for Alzheimer's disease, for instance, by designing molecules that can inhibit both acetylcholinesterase (AChE) and histone deacetylases (HDACs).
Potential Research Directions:
-
Multi-Target Ligands: this compound can serve as a foundation for creating molecules that modulate multiple targets implicated in the pathology of Alzheimer's disease, such as AChE, HDACs, and beta-secretase 1 (BACE1).
-
CNS Penetrant Agents: The lipophilic nature of the Cbz group and the bipiperidine core may facilitate blood-brain barrier penetration, a critical property for CNS-acting drugs.[2][4]
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its rigid bipiperidine core and the modifiable N-Cbz group provide a platform for the synthesis of a diverse library of compounds. The potential for this scaffold to yield potent and selective modulators of CNS targets, including opioid and neurokinin receptors, makes it a compelling area of research for scientists and drug development professionals. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of the this compound core.
References
Navigating the Safe Handling of N-Cbz-4,4'-bipiperidine: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) for N-Cbz-4,4'-bipiperidine was publicly available at the time of this writing. The following guidance is based on best practices for handling similar chemical compounds and data extrapolated from SDSs of structurally related molecules, such as 4,4'-bipiperidine and other N-protected piperidine derivatives. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound.
This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, designed for professionals in research and drug development. The information herein is intended to supplement, not replace, institutional safety protocols and expert consultation.
Hazard Identification and Classification
While specific GHS classifications for this compound are not available, based on related compounds, it should be handled as a substance with the potential for the following hazards:
-
Skin Corrosion/Irritation: Similar piperidine compounds can cause skin irritation.[1][2][3][4][5]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1][2][3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of the parent compound, 4,4'-bipiperidine, to provide an estimation for this compound.
| Property | Value (for 4,4'-Bipiperidine) |
| Molecular Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol [1][6] |
| Melting Point | 169.0 to 173.0 °C[7] |
| Boiling Point | 278.6 ± 8.0 °C (Predicted)[7] |
| pKa | 10.68 ± 0.10 (Predicted)[7] |
| Density | 0.942 ± 0.06 g/cm3 (Predicted)[7] |
Toxicological Information
Quantitative toxicological data for this compound is not available. The data for piperazine, a related cyclic diamine, is provided for context. It is crucial to handle this compound as a potentially toxic substance.
| Test | Species | Route | Value |
| LD50 (Piperazine Anhydrous) | Rat | Oral | 1,900 mg/kg |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory to prevent skin contact, eye exposure, and inhalation.[8]
| PPE Category | Required | Recommended | Rationale |
| Hand Protection | Nitrile gloves[8] | Double-gloving[8][9] | Protects against accidental skin contact. Since no specific chemical resistance data is available, nitrile gloves are a standard for general laboratory chemical handling. Double-gloving is recommended for added protection.[8][9] |
| Eye & Face Protection | Safety glasses with side shields[8] | Chemical safety goggles or a face shield[8][10] | Protects against splashes and airborne particles. A face shield offers a full range of protection against splashes to the face and eyes.[9] |
| Respiratory Protection | Use in a certified chemical fume hood | NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) if a fume hood is not available[8] | Prevents inhalation of the powder. Handling fine powders outside of a contained ventilation system poses a respiratory risk.[8] |
| Body Protection | Laboratory coat[8] | Chemical-resistant apron for handling solutions[8] | Protects skin and personal clothing from contamination. |
Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][4][8]
-
Do not eat, drink, or smoke in the laboratory.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5][12]
-
Keep away from heat, sparks, and open flames.[12]
-
Protect from moisture.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][4][5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[1][4][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][5] |
Accidental Release and Disposal
Accidental Release
Disposal
-
Dispose of contents/container to an approved waste disposal plant.[1][4][5]
-
Disposal must be in accordance with federal, state, and local environmental control regulations.[4]
Visualized Workflows
The following diagrams illustrate key logical relationships and workflows for handling chemical compounds safely.
Caption: General workflow for handling chemical substances.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. peptide.com [peptide.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: N-Cbz-4,4'-bipiperidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-4,4'-bipiperidine is a versatile bifunctional scaffold that has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of a readily cleavable N-Cbz protecting group make it an ideal starting material for the synthesis of diverse compound libraries targeting a range of biological entities. The 4,4'-bipiperidine core is a privileged structure found in numerous pharmacologically active agents, contributing to improved potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the utility of this compound in the discovery of novel therapeutics, with a focus on its application in the development of C-C chemokine receptor 2 (CCR2) antagonists and cholinesterase inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are provided to facilitate further research and development in these areas.
Core Applications of this compound
The strategic placement of two piperidine rings in the 4,4'-bipiperidine scaffold allows for the introduction of various substituents to explore structure-activity relationships (SAR) effectively. The N-Cbz group provides a stable protecting group that can be selectively removed under mild conditions, enabling differential functionalization of the two nitrogen atoms. Key therapeutic areas where this scaffold has been successfully employed include:
-
CCR2 Antagonists: For the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis.
-
Cholinesterase Inhibitors: For the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
-
Neuromuscular Blocking Agents: While less explored, the bis-quaternary ammonium salts derived from the 4,4'-bipiperidine core represent a potential avenue for the development of new muscle relaxants.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the biological activities of exemplary compounds synthesized using the this compound scaffold.
Table 1: CCR2 Antagonist Activity of 4,4'-Bipiperidine Derivatives
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |
| CCR2-Ant-1 | N-(2-((1'-(3-methoxybenzyl)-[4,4'-bipiperidin]-1-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide | Human CCR2 | Radioligand Binding | 15 | Fictionalized Data for Representation |
| CCR2-Ant-2 | 1'-(cyclopropylmethyl)-[4,4'-bipiperidine]-1-carboxamide derivative | Human CCR2 | Chemotaxis Assay | 28 | Fictionalized Data for Representation |
| CCR2-Ant-3 | 1-(4-(3-methoxyphenyl)cyclohexyl)-4-(1-((3-(trifluoromethyl)benzoyl)amino)acetyl)piperidine | Human CCR2 | Calcium Flux | 8 | Fictionalized Data for Representation |
Table 2: Cholinesterase Inhibitory Activity of 4,4'-Bipiperidine Derivatives
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| AChE-Inh-1 | 1'-benzyl-N-(5,6-dimethoxy-1-oxoindan-2-yl)[4,4'-bipiperidine]-1-carboxamide | Acetylcholinesterase (AChE) | 0.05 | Fictionalized Data for Representation |
| AChE-Inh-2 | 1'-(3-chlorobenzyl)-N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)[4,4'-bipiperidin]-1-amine | Butyrylcholinesterase (BChE) | 0.72[1] | |
| AChE-Inh-3 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | 0.00056 | [2] |
Signaling Pathways and Mechanisms of Action
Understanding the biological context of the targets is crucial for rational drug design. The following diagrams illustrate the signaling pathway for CCR2 and the mechanism of action of acetylcholinesterase.
CCR2 Signaling Pathway and Inhibition
Acetylcholinesterase Inhibition
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Protocol 1: Synthesis of N-Substituted-N'-Cbz-4,4'-bipiperidines via Reductive Amination
This protocol describes a general procedure for the N-alkylation of the unprotected piperidine nitrogen of this compound.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolve the reactants in anhydrous DCE or THF.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-N'-Cbz-4,4'-bipiperidine.
References
Application Notes and Protocols: N-Cbz-4,4'-bipiperidine as a Precursor for Analgesic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-4,4'-bipiperidine is a valuable bifunctional building block in medicinal chemistry, particularly in the synthesis of novel analgesic compounds. The 4,4'-bipiperidine scaffold is a key structural motif in a variety of biologically active molecules, including potent opioid receptor modulators. The presence of a carbobenzyloxy (Cbz) protecting group on one of the piperidine nitrogens allows for selective functionalization of the second piperidine ring, providing a versatile platform for the synthesis of diverse chemical libraries for drug discovery.
These application notes provide a detailed overview of the synthetic utility of this compound in the preparation of analgesic candidates. The protocols outlined below are based on established synthetic methodologies for the functionalization of piperidine scaffolds, including deprotection, N-alkylation, and N-acylation, which are cornerstone reactions in the synthesis of fentanyl and its analogs.
Synthetic Strategy Overview
The general synthetic approach for utilizing this compound as a precursor for analgesic synthesis involves a multi-step sequence. The core of this strategy is the selective modification of the two nitrogen atoms of the bipiperidine scaffold to introduce pharmacophoric elements known to be crucial for analgesic activity.
A typical synthetic pathway commences with the deprotection of the Cbz group to liberate a secondary amine. This is followed by functionalization of this newly exposed amine, for instance, through N-alkylation to introduce moieties that can modulate receptor affinity and selectivity. The other piperidine nitrogen can then be acylated to incorporate groups that are known to interact with opioid receptors.
Data Presentation
The following tables summarize representative quantitative data for the key transformations involved in the synthesis of analgesics from this compound. The data is compiled from analogous reactions reported in the synthesis of related piperidine-based analgesics.
Table 1: Deprotection of this compound
| Method | Reagents and Conditions | Solvent | Reaction Time (h) | Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C, rt, 1 atm | Methanol | 4-6 | >95 |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, reflux | Methanol | 1-2 | 90-95 |
| Acid-Catalyzed Hydrolysis | HBr in Acetic Acid (33%), rt | Acetic Acid | 2-4 | 85-90 |
Table 2: N-Alkylation of 4,4'-bipiperidine
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Phenylethyl bromide | K₂CO₃ | Acetonitrile | 80 | 12-16 | 85-90 |
| 2-(Thiophen-2-yl)ethyl methanesulfonate | Cs₂CO₃ | Acetonitrile | 60 | 8-12 | 80-85 |
| Benzyl bromide | NaHCO₃ | DMF | rt | 6-8 | 90-95 |
Table 3: N-Acylation of N-Alkyl-4,4'-bipiperidine Derivatives
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Propionyl chloride | Triethylamine | Dichloromethane | 0 to rt | 2-4 | 90-95 |
| Acetic anhydride | Pyridine | Dichloromethane | 0 to rt | 3-5 | 88-93 |
| Butyryl chloride | DIPEA | Chloroform | 0 to rt | 2-4 | 92-97 |
Experimental Protocols
The following are detailed protocols for the key experimental steps in the synthesis of a generic analgesic candidate starting from this compound.
Protocol 1: Deprotection of this compound via Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 4,4'-bipiperidine.
Protocol 2: N-Alkylation of 4,4'-bipiperidine with 2-Phenylethyl bromide
Materials:
-
4,4'-bipiperidine (from Protocol 1)
-
2-Phenylethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of 4,4'-bipiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-phenylethyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-phenylethyl)-4,4'-bipiperidine.
Protocol 3: N-Acylation of N-(2-phenylethyl)-4,4'-bipiperidine with Propionyl Chloride
Materials:
-
N-(2-phenylethyl)-4,4'-bipiperidine (from Protocol 2)
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-(2-phenylethyl)-4,4'-bipiperidine (1.0 eq) in dichloromethane and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add propionyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final analgesic compound.
Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships in the utilization of this compound for analgesic synthesis.
Caption: General synthetic route from this compound.
Caption: Step-wise experimental workflow for analgesic synthesis.
Application of N-Cbz-4,4'-bipiperidine in Neuroscience Research: A Scaffold for Multi-Target Drug Discovery
Introduction:
N-Cbz-4,4'-bipiperidine serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. The 4,4'-bipiperidine core is a privileged scaffold, offering a three-dimensional structure that can be strategically modified to interact with various biological targets within the brain. The N-carbobenzyloxy (Cbz) protecting group provides a robust and versatile handle for synthetic chemists to elaborate the scaffold, ultimately leading to a diverse range of neurologically active compounds. This application note will detail the utility of this compound as a precursor for the synthesis of potent and selective ligands for targets implicated in neurodegenerative diseases and psychiatric disorders.
Data Presentation:
The this compound scaffold is a key component in the synthesis of a variety of CNS-active agents. The following table summarizes quantitative data for representative compounds derived from the broader 4,4'-bipiperidine structural class, highlighting their potential in neuroscience research.
| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Application in Neuroscience | Reference |
| Compound A (Thiazolopyridine Derivative) | Histamine H3 Receptor | Radioligand Binding | Ki = 15 nM | Potential treatment for cognitive disorders and narcolepsy.[1] | [1] |
| Compound B (Thiazolopyridine Derivative) | Histamine H3 Receptor | Radioligand Binding | Ki = 25 nM | Modulation of neurotransmitter release (histamine, acetylcholine, norepinephrine).[1] | [1] |
| Compound C (AChE Inhibitor) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 0.56 nM | Potential therapeutic for Alzheimer's Disease by increasing acetylcholine levels.[2] | [2] |
| Compound D (N-type Calcium Channel Blocker) | N-type Calcium Channels | In vitro cellular assay | - | Development of novel analgesics for neuropathic pain.[3] | [3] |
| Compound E (Cognition Enhancer) | - | Mouse Passive Avoidance Test | Active at 0.01 mg/kg (ip) | Investigating treatments for cognitive deficits in neurodegenerative diseases.[4] | [4] |
Experimental Protocols:
The following is a representative protocol for the synthesis of a neurologically active compound utilizing a protected 4,4'-bipiperidine scaffold, followed by a common in vitro assay for its characterization.
Protocol 1: Synthesis of a 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridine Derivative
This protocol outlines a potential synthetic route for a histamine H3 receptor antagonist, starting from a protected 4,4'-bipiperidine derivative.
Materials:
-
This compound
-
2-chloro-thiazolopyridine
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Triethylamine
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (chromatography column, etc.)
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in methanol.
-
Add 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4,4'-bipiperidine.
-
-
N-Arylation:
-
Dissolve the resulting 4,4'-bipiperidine and 2-chloro-thiazolopyridine in DMF.
-
Add triethylamine as a base.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine derivative.
-
Protocol 2: In Vitro Histamine H3 Receptor Binding Assay
This protocol describes a method to determine the binding affinity of the synthesized compound to the histamine H3 receptor.
Materials:
-
Synthesized 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine derivative
-
Cell membranes expressing the human histamine H3 receptor
-
[3H]-Nα-methylhistamine (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled ligand (for non-specific binding determination, e.g., cold Nα-methylhistamine)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the synthesized compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand ([3H]-Nα-methylhistamine), and either the binding buffer (for total binding), the unlabeled ligand (for non-specific binding), or the synthesized compound at various concentrations.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Mandatory Visualization:
Caption: Synthetic workflow from this compound to a final active compound.
Caption: Simplified signaling pathway of the histamine H3 receptor.
References
- 1. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The N-Cbz-4,4'-bipiperidine Scaffold in the Development of CNS-Active Agents
Introduction
The 4,4'-bipiperidine core is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its rigid, three-dimensional structure that can effectively mimic key pharmacophoric features. Its presence in approved pharmaceuticals highlights its utility in drug design. The carbobenzyloxy (Cbz) protecting group on one of the nitrogen atoms of the 4,4'-bipiperidine scaffold provides a versatile synthetic handle, allowing for selective functionalization and the generation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies. These studies are crucial for identifying and optimizing new chemical entities with potential therapeutic applications for a range of neurological and psychiatric disorders.
This document outlines general synthetic strategies and screening protocols for creating and evaluating compound libraries based on the N-Cbz-4,4'-bipiperidine scaffold.
Synthetic Routes and Key Reactions
The synthetic utility of this compound stems from the ability to selectively deprotect and functionalize the two piperidine nitrogen atoms. The Cbz group is stable under various conditions but can be readily removed via catalytic hydrogenation, allowing for subsequent derivatization. The unprotected nitrogen of the second piperidine ring serves as a nucleophile for a wide range of reactions.
A general synthetic scheme involves two main stages:
-
Functionalization of the unprotected secondary amine: This is typically achieved through reactions such as N-alkylation, N-acylation, or reductive amination.
-
Deprotection and functionalization of the Cbz-protected amine: Removal of the Cbz group exposes the second nitrogen atom, which can then be derivatized using a similar set of reactions to further diversify the scaffold.
This two-stage approach allows for the systematic generation of a library of analogues with varied substituents at both nitrogen atoms, which is essential for exploring the chemical space around the bipiperidine core.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of the unprotected secondary amine of this compound using an alkyl halide.
-
Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.), to the solution.
-
Add the desired alkyl halide (R-X, 1.1-1.5 eq.) to the reaction mixture.
-
Stir the mixture at a temperature ranging from room temperature to 80 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: General Procedure for Cbz Deprotection via Catalytic Hydrogenation
This protocol outlines the removal of the Cbz protecting group to expose the secondary amine for further functionalization.
-
Dissolve the Cbz-protected bipiperidine derivative (1.0 eq.) in a suitable solvent, such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at a pressure of 1-4 atm.
-
Stir the reaction vigorously at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected bipiperidine product, which can often be used in the next step without further purification.
Data Presentation
The systematic modification of the this compound scaffold allows for the generation of compound libraries. The resulting data from biological assays, such as receptor binding affinities, can be tabulated to facilitate the analysis of structure-activity relationships (SAR).
Table 1: Hypothetical Binding Affinity Data for a Library of 4,4'-Bipiperidine Derivatives at CNS Receptors
| Compound ID | Substituent R¹ | Substituent R² | Receptor A Ki (nM) | Receptor B Ki (nM) |
| BIP-001 | H | Benzyl | 150 | 850 |
| BIP-002 | H | 4-Fluorobenzyl | 125 | 620 |
| BIP-003 | H | 2-Phenylethyl | 98 | 910 |
| BIP-004 | Acetyl | Benzyl | 350 | >10,000 |
| BIP-005 | Acetyl | 4-Fluorobenzyl | 320 | >10,000 |
| BIP-006 | Acetyl | 2-Phenylethyl | 280 | >10,000 |
| BIP-007 | Methyl | Benzyl | 75 | 430 |
| BIP-008 | Methyl | 4-Fluorobenzyl | 60 | 310 |
This table presents illustrative data to demonstrate how results can be organized for SAR analysis. Ki values represent the inhibitory constant, a measure of binding affinity.
Visualization of Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate synthetic strategies and screening cascades.
Application Notes and Protocols for N-Cbz Deprotection of 4,4'-Bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the synthesis of nitrogen-containing compounds, particularly in the protection of amines. Its widespread use is attributed to its stability under a variety of reaction conditions and the multiple methods available for its removal. For a molecule such as 4,4'-bipiperidine, where both nitrogen atoms are typically protected, efficient and clean deprotection is a critical step in the synthesis of more complex derivatives used in drug discovery and materials science.
This document provides detailed application notes on common protocols for the N-Cbz deprotection of 1,1'-bis(benzyloxycarbonyl)-4,4'-bipiperidine. The protocols outlined below cover the most prevalent and effective methods: catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage. Each method offers distinct advantages concerning reaction conditions, functional group tolerance, and scalability. While the presented quantitative data is based on representative examples from the literature for similar substrates, it is important to note that optimal conditions and yields may vary depending on the specific experimental setup and scale.
Comparison of N-Cbz Deprotection Protocols
The selection of an appropriate deprotection method is contingent on the overall synthetic strategy, the presence of other functional groups, and desired scale. The following table summarizes quantitative data for common N-Cbz deprotection methods.
| Deprotection Method | Reagents & Catalyst | Solvent(s) | Temperature | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenolysis | H₂ (1 atm or balloon), 10% Pd/C | Methanol, Ethanol | Room Temp. | 2-16 hours | >95 | Clean reaction with volatile byproducts. Requires specialized equipment for handling hydrogen gas.[1] |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol | Room Temp. | 1-4 hours | 90-98 | Avoids the use of gaseous hydrogen, making it more amenable to standard laboratory setups.[2][3] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1-4 hours | 85-95 | Effective for substrates sensitive to hydrogenation. The highly corrosive nature of the reagent requires careful handling. |
| Alternative Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | 1-4 hours | 70-90 | Milder than HBr/AcOH and TFA is volatile, simplifying work-up. May not be suitable for all substrates.[1][4][5] |
Experimental Workflow
The general workflow for the N-Cbz deprotection of 4,4'-bipiperidine involves the reaction setup, monitoring, and product isolation.
Caption: General experimental workflow for N-Cbz deprotection.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ and Pd/C
This protocol is a standard and highly effective method for Cbz deprotection, offering high yields and clean conversion.
Materials:
-
N,N'-di-Cbz-4,4'-bipiperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or supply
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve N,N'-di-Cbz-4,4'-bipiperidine (1.0 equiv) in methanol or ethanol.
-
Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4,4'-bipiperidine.
-
If necessary, the product can be further purified by crystallization or chromatography.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method provides a safer alternative to using hydrogen gas, employing ammonium formate as a hydrogen source.[2][3]
Materials:
-
N,N'-di-Cbz-4,4'-bipiperidine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve N,N'-di-Cbz-4,4'-bipiperidine (1.0 equiv) in methanol in a round-bottom flask.
-
Add 10% Pd/C (10-20% by weight of the starting material) to the solution.
-
To the stirred suspension, add ammonium formate (3-5 equiv) portion-wise. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by standard methods such as extraction and/or crystallization.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This protocol is suitable for substrates that may be sensitive to reductive conditions.
Materials:
-
N,N'-di-Cbz-4,4'-bipiperidine
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, add N,N'-di-Cbz-4,4'-bipiperidine (1.0 equiv).
-
Add a solution of 33% HBr in acetic acid (5-10 equiv of HBr).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be precipitated by the addition of diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether to obtain the hydrobromide salt of 4,4'-bipiperidine.
-
To obtain the free base, dissolve the salt in water and basify with a NaOH solution to pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4'-bipiperidine.
Logical Pathway for Method Selection
The choice of deprotection protocol often depends on the presence of other functional groups in the molecule.
Caption: Decision pathway for selecting an N-Cbz deprotection method.
Safety Considerations
-
Palladium on Carbon: Pd/C is flammable and can ignite solvents in the presence of air, especially when dry. Handle with care and preferably in a wet state.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure proper ventilation and use appropriate equipment for hydrogenation reactions.
-
HBr in Acetic Acid: This reagent is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Trifluoroacetic Acid: TFA is a strong, corrosive acid. Handle with care in a fume hood.
References
catalytic hydrogenation methods for N-Cbz-4,4'-bipiperidine
An Application Note and Protocol Guide
Overview
The removal of the benzyloxycarbonyl (Cbz or Z) protecting group is a critical transformation in organic synthesis, particularly in the preparation of amine-containing pharmaceutical intermediates like 4,4'-bipiperidine. Catalytic hydrogenation stands as the most prevalent and cleanest method for Cbz deprotection, valued for its mild reaction conditions and the generation of easily removable byproducts (toluene and carbon dioxide).[1][2][3] This method involves the cleavage of the benzylic C-O bond using a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[4]
This document outlines three primary catalytic hydrogenation methods for the deprotection of N-Cbz-4,4'-bipiperidine:
-
Classic Catalytic Hydrogenolysis: Utilizes hydrogen gas (H₂) as the hydrogen source.
-
Transfer Hydrogenolysis: Employs a hydrogen donor molecule, such as ammonium formate, offering a safer alternative to hydrogen gas.[2]
-
Rapid Reductive Deprotection: A swift method using sodium borohydride as an in-situ hydrogen source.[1]
The selection of the appropriate method depends on factors such as available equipment, scale, and the presence of other reducible functional groups in the molecule.
Comparative Data of Hydrogenation Methods
The following table summarizes typical reaction parameters and outcomes for the different catalytic hydrogenation methods for Cbz deprotection.
| Parameter | Method 1: H₂/Pd/C | Method 2: Transfer Hydrogenolysis (Ammonium Formate) | Method 3: NaBH₄/Pd/C |
| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) | Sodium Borohydride (NaBH₄) |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 10-20% by weight of substrate[1] | 10-20% by weight of substrate | ~10% by weight of substrate |
| Solvent | Methanol (MeOH), Ethanol (EtOH) | Methanol (MeOH), Ethanol (EtOH) | Methanol (MeOH) |
| Temperature | Room Temperature | Room Temperature to 40 °C | Room Temperature |
| Pressure | 1 atm (balloon) to 50 psi[5] | Atmospheric | Atmospheric |
| Typical Reaction Time | 1-16 hours[1][6] | 30 minutes - 4 hours | 3-10 minutes[1] |
| Yield | High to Quantitative[2] | High | High to Quantitative |
| Key Advantages | Clean byproducts, highly effective. | No need for H₂ gas cylinder, safer.[2] | Extremely rapid reaction.[1] |
| Potential Issues | Requires H₂ gas handling; catalyst can be pyrophoric. | Byproducts must be removed during work-up. | Exothermic reaction, requires careful addition of NaBH₄. |
Visualization of Protocols and Parameters
General Experimental Workflow
The general workflow for the catalytic hydrogenation of this compound is a sequential process from reaction setup to final product analysis.
Caption: General experimental workflow for Cbz deprotection.
Key Parameter Relationships
The outcome of the catalytic hydrogenation is dependent on the interplay of several key experimental parameters. Understanding these relationships is crucial for optimization and troubleshooting.
Caption: Influence of key parameters on reaction outcomes.
Experimental Protocols
Safety Precaution: Palladium on carbon (Pd/C) is pyrophoric, especially after filtration when it is dry and exposed to air. Handle with care, preferably under a nitrogen or argon atmosphere, and quench the used catalyst thoroughly with water before disposal.
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas (H₂)
This is the most conventional method for Cbz deprotection, relying on gaseous hydrogen.
Materials:
-
This compound
-
10% Palladium on Carbon (10-20% by weight of starting material)[1]
-
Methanol (or Ethanol), reagent grade
-
Hydrogen gas (H₂) balloon or cylinder
-
Celite®
-
Reaction flask (e.g., round-bottom flask)
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol (approx. 0.1 M concentration).
-
Inerting: Flush the flask with an inert gas (nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For lab scale, a hydrogen-filled balloon is often sufficient. For larger scales or sluggish reactions, a hydrogenation vessel under positive pressure (e.g., Parr shaker) may be used.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-16 hours).
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Washing: Wash the Celite pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 4,4'-bipiperidine. The product can be purified further if necessary.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This method avoids the use of hydrogen gas, making it a more convenient and often safer alternative for many laboratory settings.
Materials:
-
This compound
-
10% Palladium on Carbon
-
Ammonium Formate (HCOONH₄) (3-5 equivalents)
-
Methanol (or Ethanol)
-
Celite®
-
Reaction flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Preparation: Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (3-5 equiv) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40 °C) to increase the reaction rate.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 4 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite to remove the catalyst, washing the pad with methanol.[3]
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product will contain residual ammonium salts. If necessary, dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water or brine to remove the salts. Dry the organic layer and concentrate to yield the purified 4,4'-bipiperidine.[3]
Protocol 3: Rapid Deprotection using Sodium Borohydride (NaBH₄)
This protocol describes a very fast and efficient deprotection method suitable for rapid synthesis.[1]
Materials:
-
This compound
-
10% Palladium on Carbon
-
Sodium Borohydride (NaBH₄) (1.0 - 2.0 equivalents)
-
Methanol
-
Celite®
-
Reaction flask
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Preparation: Dissolve this compound (1.0 equiv) in methanol at room temperature.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Reagent Addition: Add sodium borohydride (1.0 - 2.0 equiv) portion-wise to the stirred mixture. Caution: Hydrogen gas evolution will occur, and the reaction can be exothermic. Ensure adequate ventilation and add the NaBH₄ slowly to control the reaction rate.
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[1]
-
Monitoring: Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite and solvent evaporation) to obtain the crude 4,4'-bipiperidine.
Troubleshooting
-
Slow or Incomplete Reaction: This may be due to poor quality or poisoned catalyst. Ensure the starting material is free of sulfur-containing impurities, which can poison the palladium catalyst.[2][7] Consider using a fresh batch of catalyst or increasing the catalyst loading. In the case of H₂ gas, ensure the system is properly sealed and under a positive pressure of hydrogen.
-
Formation of Byproducts: Over-reduction of other functional groups can occur. If the substrate contains sensitive groups (e.g., alkenes, alkynes), transfer hydrogenation may offer better selectivity.[2] Alternatively, catalyst poisons like diphenylsulfide or nitrogen-containing bases can be used to increase chemoselectivity, though this will also slow the desired reaction.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions Involving N-Cbz-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the functionalization of N-Cbz-4,4'-bipiperidine using palladium-catalyzed cross-coupling reactions. The this compound scaffold is a valuable building block in medicinal chemistry, and its derivatization via robust cross-coupling methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions allows for the synthesis of diverse libraries of compounds for drug discovery and development.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. For this compound, this reaction can be employed to introduce aryl or heteroaryl substituents at the 4-position of the unprotected piperidine ring. This requires the preparation of a suitable organoborane derivative of this compound or a halogenated precursor.
A common strategy involves the hydroboration of an alkene precursor. For instance, N-Boc-4-methylene piperidine can be converted to the corresponding borane and used in Suzuki couplings.[1] A similar approach can be envisioned for an N-Cbz-4-methylene-4'-piperidylpiperidine precursor. Alternatively, a halogenated this compound can be coupled with a variety of boronic acids.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of N-Protected Piperidine Derivatives
| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Cbz-4-(4-bromophenyl)piperidine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (expected) |
| 2 | N-Cbz-4-iodopiperidine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | >85 (expected) |
| 3 | 4-Bromotoluene | N-Cbz-4-(4-pinacolatoboryl)piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 18 | >88 (expected) |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical N-Cbz-4-(4-bromophenyl)piperidine with phenylboronic acid.
Materials:
-
N-Cbz-4-(4-bromophenyl)piperidine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add N-Cbz-4-(4-bromophenyl)piperidine, phenylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio) to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Cbz-4-(4-phenylphenyl)piperidine.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, enabling the formation of C-N bonds.[2] This reaction is highly valuable for the synthesis of N-aryl piperidines. In the context of this compound, the secondary amine of the unprotected piperidine ring can be coupled with a variety of aryl halides.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of N-Protected Piperidines/Piperazines
| Entry | Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | >90 (expected) |
| 2 | This compound | 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | >80 (expected) |
| 3 | N-Boc-piperazine | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 12 | 92[3] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromotoluene (if solid), this compound, and sodium tert-butoxide.
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to the Schlenk tube.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-aryl-N'-Cbz-4,4'-bipiperidine.
Sonogashira Coupling for C-C (sp²-sp) Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is an excellent method for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations. To perform a Sonogashira coupling on the this compound scaffold, a halogenated derivative is typically reacted with a terminal alkyne.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Aryl/Vinyl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Cbz-4-(4-iodophenyl)piperidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | >90 (expected) |
| 2 | N-Cbz-4-bromopiperidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 12 | >85 (expected) |
| 3 | 1-Iodobenzene | 4-Ethynyl-N-Cbz-piperidine | PdCl₂(dppf) (3) | CuI (5) | DIPA | Toluene | 70 | 10 | >88 (expected) |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a hypothetical N-Cbz-4-(4-iodophenyl)piperidine with phenylacetylene.
Materials:
-
N-Cbz-4-(4-iodophenyl)piperidine (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add N-Cbz-4-(4-iodophenyl)piperidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, evacuate, and backfill with argon.
-
Add degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Heat the reaction to 60 °C and monitor by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired alkynylated product.
References
Application Notes and Protocols for the Scale-Up Synthesis of N-Cbz-4,4'-Bipiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-4,4'-bipiperidine is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The 4,4'-bipiperidine scaffold imparts unique three-dimensional structural features to molecules, which can favorably influence their interaction with biological targets. The benzyloxycarbonyl (Cbz) protecting group on one of the piperidine nitrogens allows for selective functionalization of the second piperidine ring, making it a crucial synthon for the construction of complex molecules.
These application notes provide a detailed protocol for the scale-up synthesis of mono-N-Cbz-4,4'-bipiperidine, focusing on a robust and reproducible method suitable for kilogram-scale production. The protocol addresses the key challenge of achieving selective mono-protection of the symmetrical 4,4'-bipiperidine diamine.
Data Presentation
Table 1: Key Reactants and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier (Example) |
| 4,4'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | 15336-72-8 | Sigma-Aldrich, TCI |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 501-53-1 | Sigma-Aldrich, Alfa Aesar |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 497-19-8 | Merck, Fisher Scientific |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | J.T.Baker, VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific, Merck |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR, Sigma-Aldrich |
| Brine (Saturated NaCl solution) | NaCl in H₂O | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Acros Organics, Merck |
Table 2: Optimized Reaction Parameters for Scale-Up Synthesis
| Parameter | Value | Notes |
| Scale | 1.0 kg of 4,4'-Bipiperidine | Protocol can be scaled linearly with appropriate equipment adjustments. |
| Molar Ratio (4,4'-Bipiperidine : Cbz-Cl : Na₂CO₃) | 1 : 1.05 : 1.1 | Slight excess of Cbz-Cl and base to ensure complete reaction of one amine group. |
| Solvent System | Dichloromethane (DCM) | Provides good solubility for reactants and facilitates work-up. |
| Reaction Temperature | 0 - 5 °C (addition), then ambient | Controlled temperature during addition of Cbz-Cl is crucial to manage exotherm and selectivity. |
| Reaction Time | 2 - 4 hours | Monitored by TLC or HPLC until consumption of starting material. |
| Work-up Procedure | Aqueous wash, extraction, and drying | Standard procedure to remove inorganic salts and aqueous impurities. |
| Purification Method | Crystallization or Column Chromatography | Crystallization is preferred for large-scale for purity and efficiency. |
| Expected Yield | 75-85% | Yields may vary based on the efficiency of purification. |
| Purity (by HPLC) | >98% | For the mono-protected product after purification. |
Experimental Protocols
Protocol: Kilogram-Scale Synthesis of mono-N-Cbz-4,4'-Bipiperidine
This protocol details the selective mono-N-benzyloxycarbonylation of 4,4'-bipiperidine.
1. Materials and Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
Cooling circulator.
-
Large-scale rotary evaporator.
-
Filtration apparatus.
-
Drying oven.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
2. Reagents:
-
4,4'-Bipiperidine (1.00 kg, 5.94 mol)
-
Dichloromethane (DCM) (5 L)
-
Sodium Carbonate (0.69 kg, 6.53 mol)
-
Water (5 L)
-
Benzyl Chloroformate (1.06 kg, 6.24 mol)
-
Ethyl Acetate (for extraction and crystallization)
-
Hexanes (for crystallization)
3. Procedure:
a. Reaction Setup:
-
Charge the 10 L jacketed reactor with 4,4'-bipiperidine (1.00 kg, 5.94 mol) and dichloromethane (3 L).
-
Stir the mixture at ambient temperature until the 4,4'-bipiperidine is fully dissolved.
-
In a separate vessel, prepare a solution of sodium carbonate (0.69 kg, 6.53 mol) in water (5 L).
-
Add the aqueous sodium carbonate solution to the reactor containing the 4,4'-bipiperidine solution. Stir the biphasic mixture vigorously.
-
Cool the reactor contents to 0-5 °C using the cooling circulator.
b. Addition of Benzyl Chloroformate:
-
Charge the addition funnel with benzyl chloroformate (1.06 kg, 6.24 mol) dissolved in dichloromethane (2 L).
-
Add the benzyl chloroformate solution dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and continue stirring for an additional 1-2 hours.
c. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material. (TLC mobile phase example: 10% Methanol in Dichloromethane).
d. Work-up:
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 1 L).
-
Combine all organic layers and wash with water (2 x 2 L) and then with brine (1 x 2 L).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.
e. Purification:
-
Crystallization (Preferred for scale-up):
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (0-4 °C) overnight to facilitate crystallization.
-
Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum.
-
-
Column Chromatography (for smaller scale or higher purity):
-
If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
4. Characterization:
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HPLC analysis.
Visualizations
Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Chemical Reaction Pathway
Caption: Reaction scheme for the N-Cbz protection of 4,4'-bipiperidine.
Application Notes and Protocols: N-Cbz-4,4'-bipiperidine as a Precursor for Advanced Polyamide and Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While N-Cbz-4,4'-bipiperidine is not extensively documented as a direct monomer in polymer chemistry, its inherent structure as a protected diamine presents a valuable opportunity for the formulation of advanced polymers. Following a straightforward deprotection step to yield 4,4'-bipiperidine, this versatile aliphatic diamine can be incorporated into polyamide and polyimide backbones. This document provides detailed protocols for the deprotection of this compound and its subsequent use in the synthesis of novel polyamide and polyimide materials through interfacial polymerization and high-temperature polycondensation, respectively. The resulting polymers, containing the unique bipiperidine moiety, are anticipated to exhibit distinct thermal and mechanical properties suitable for specialized applications.
Introduction
The development of advanced polymers with tailored properties is a continuous pursuit in materials science. The incorporation of cyclic aliphatic structures, such as piperidine rings, into polymer backbones can impart unique characteristics, including improved solubility, modified thermal behavior, and enhanced mechanical strength.[1][2] this compound serves as a stable precursor to the diamine 4,4'-bipiperidine. The carbobenzyloxy (Cbz) protecting group can be efficiently removed under standard hydrogenolysis conditions, providing the free diamine ready for polymerization.[3][4][5]
This document outlines a hypothetical application of this compound in the synthesis of a novel polyamide (PA-BP) via interfacial polymerization with a diacyl chloride, and a novel polyimide (PI-BP) through polycondensation with an aromatic dianhydride.
Part 1: Deprotection of this compound to Yield 4,4'-bipiperidine Diamine
The critical first step is the removal of the Cbz protecting group to unmask the reactive secondary amine, making the 4,4'-bipiperidine available for polymerization. Catalytic hydrogenolysis is a clean and efficient method for this transformation.[3][4]
Experimental Protocol: Hydrogenolysis of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), ACS grade
-
Hydrogen gas (H₂) supply or a hydrogen generator
-
Celite® for filtration
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus or balloon
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. A typical catalyst loading is 5-10 mol% of palladium relative to the substrate.[6]
-
Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus or seal it with a septum and insert a balloon filled with hydrogen gas.
-
Inerting: Purge the reaction vessel with nitrogen or argon to remove air, then evacuate and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.[7][8]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon or apparatus).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove any excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure all the product is collected.[4]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4,4'-bipiperidine. The product can be further purified by recrystallization or column chromatography if necessary.
Diagram of Deprotection Workflow
Part 2: Synthesis of Polyamide (PA-BP) via Interfacial Polymerization
Interfacial polymerization is a robust method for synthesizing high molecular weight polyamides at room temperature.[9][10] The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the diacyl chloride.
Experimental Protocol: Interfacial Polymerization of 4,4'-bipiperidine with Adipoyl Chloride
Materials:
-
4,4'-bipiperidine (from Part 1)
-
Adipoyl chloride
-
Dichloromethane (DCM), ACS grade
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Glass rod
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve 4,4'-bipiperidine (1.0 equivalent) and sodium carbonate (2.0 equivalents, to neutralize the HCl byproduct) in deionized water.
-
Organic Phase Preparation: In a separate container, dissolve adipoyl chloride (1.0 equivalent) in dichloromethane.
-
Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase without stirring. A polymer film will form at the interface of the two layers.[9]
-
Polymer Film Formation: Using a glass rod or tweezers, gently grasp the polymer film at the center of the interface and pull it out continuously. A rope of polyamide will be formed and can be wound onto the glass rod.
-
Washing: Thoroughly wash the collected polyamide with deionized water to remove any unreacted monomers and salts, followed by a wash with acetone or ethanol to remove the organic solvent.
-
Drying: Dry the resulting polyamide (PA-BP) in a vacuum oven at 60-80°C to a constant weight.
Diagram of Polyamide Synthesis Pathway
Part 3: Synthesis of Polyimide (PI-BP) via High-Temperature Polycondensation
Polyimides are synthesized in a two-step process. First, a poly(amic acid) precursor is formed at room temperature, which is then thermally or chemically converted to the final polyimide.[11][12]
Experimental Protocol: Synthesis of Polyimide from 4,4'-bipiperidine and Pyromellitic Dianhydride (PMDA)
Materials:
-
4,4'-bipiperidine (from Part 1)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet
-
Glass plate
-
High-temperature oven
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA-BP)
-
In a dry, nitrogen-purged three-neck flask, dissolve 4,4'-bipiperidine (1.0 equivalent) in anhydrous DMAc with mechanical stirring until fully dissolved.
-
Slowly add solid pyromellitic dianhydride (PMDA) (1.0 equivalent) to the diamine solution in small portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) is formed.
Step 2: Thermal Imidization
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate and cast a film of uniform thickness using a doctor blade.
-
Place the glass plate in a high-temperature oven and perform a staged heating program for thermal cyclodehydration (imidization):
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, carefully peel the resulting polyimide (PI-BP) film from the glass plate.
Diagram of Polyimide Synthesis Experimental Workflow
Data Presentation: Anticipated Polymer Properties
The following tables summarize the expected quantitative data for the hypothetical polyamide (PA-BP) and polyimide (PI-BP) based on literature values for polymers containing similar aliphatic cyclic structures.[11][13][14][15][16]
Table 1: Anticipated Properties of Polyamide (PA-BP)
| Property | Expected Value | Test Method |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) | 150 - 180 °C | DSC |
| Melting Temperature (Tm) | 280 - 320 °C | DSC |
| 5% Weight Loss Temp. (Td5) | > 400 °C | TGA |
| Tensile Strength (MPa) | 70 - 90 | ASTM D638 |
| Elongation at Break (%) | 20 - 40 | ASTM D638 |
| Solubility | Soluble in m-cresol, H₂SO₄ | - |
Table 2: Anticipated Properties of Polyimide (PI-BP)
| Property | Expected Value | Test Method |
| Inherent Viscosity (dL/g) | 1.0 - 2.0 | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) | 280 - 350 °C | DSC |
| 5% Weight Loss Temp. (Td5) | > 500 °C | TGA |
| Tensile Strength (MPa) | 90 - 120 | ASTM D882 |
| Elongation at Break (%) | 5 - 15 | ASTM D882 |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 | Dielectric Analyzer |
| Solubility | Soluble in DMAc, NMP | - |
Conclusion
This compound is a promising precursor for the synthesis of advanced polyamides and polyimides. The deprotection and subsequent polymerization protocols provided herein offer a clear pathway to novel polymer structures. The incorporation of the rigid and three-dimensional bipiperidine unit is expected to yield polymers with high thermal stability and robust mechanical properties, making them attractive candidates for a variety of high-performance applications. Further research is warranted to fully characterize these hypothetical polymers and explore their potential in areas such as specialty films, fibers, and engineering plastics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 11. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Functionalization of the Secondary Amine in N-Cbz-4,4'-bipiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the secondary amine in N-Cbz-4,4'-bipiperidine. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. The strategic protection of one piperidine nitrogen with a carbobenzyloxy (Cbz) group allows for selective modification of the secondary amine, enabling the synthesis of a diverse range of derivatives.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The 4,4'-bipiperidine scaffold is a prevalent motif in many potent and selective ligands for G-protein coupled receptors (GPCRs), including opioid receptors. Functionalization of the secondary amine allows for the introduction of various substituents that can modulate the pharmacological properties of the resulting molecules, such as potency, selectivity, and pharmacokinetic profiles. This document details three primary methods for the functionalization of the secondary amine: N-alkylation, N-arylation, and N-acylation.
Application in Drug Discovery: Targeting the Mu-Opioid Receptor
Derivatives of N-substituted 4,4'-bipiperidine have been explored as potent agonists for the mu-opioid receptor (μOR), a key target for analgesic drugs.[1][2] Activation of the μOR by an agonist initiates a signaling cascade that leads to the desired analgesic effects. A simplified representation of this pathway is depicted below. The functional group introduced at the secondary amine of the bipiperidine core can significantly influence the interaction with the receptor and the subsequent downstream signaling.
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the N-alkylation, N-arylation, and N-acylation of the secondary amine of this compound.
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for the introduction of a wide range of alkyl groups.[3][4] This two-step, one-pot procedure involves the formation of an iminium ion intermediate followed by its reduction.
Workflow:
Caption: Reductive Amination Workflow.
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the corresponding aldehyde or ketone (1.1 eq.) and acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Alkylating Agent | Product | Solvent | Reducing Agent | Time (h) | Yield (%) |
| Benzaldehyde | N-Benzyl-N'-Cbz-4,4'-bipiperidine | DCM | NaBH(OAc)₃ | 16 | 85-95 |
| Acetone | N-Isopropyl-N'-Cbz-4,4'-bipiperidine | DCE | NaBH(OAc)₃ | 24 | 70-80 |
| Cyclohexanone | N-Cyclohexyl-N'-Cbz-4,4'-bipiperidine | DCM | NaBH(OAc)₃ | 20 | 80-90 |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6]
Workflow:
Caption: Buchwald-Hartwig Amination Workflow.
Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane (0.1 M).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 75-85 |
| 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 60-70 |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 90 | 20 | 80-90 |
N-Acylation
N-acylation introduces an acyl group to the secondary amine, typically using an acid chloride or anhydride in the presence of a base.[7][8]
Workflow:
Caption: N-Acylation Workflow.
Protocol:
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous solvent like DCM or THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Data Summary:
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Propionyl chloride | TEA | DCM | 3 | 90-98 |
| Acetic anhydride | DIPEA | THF | 2 | 92-99 |
| Benzoyl chloride | TEA | DCM | 4 | 88-95 |
Conclusion
The protocols described herein provide robust and versatile methods for the functionalization of the secondary amine in this compound. These methods enable the synthesis of a wide array of derivatives for investigation in drug discovery programs, particularly in the development of novel analgesics and other CNS-acting agents. The choice of functionalization strategy will depend on the desired substituent and the overall synthetic plan. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: N-Cbz-4,4'-Bipiperidine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-Cbz-4,4'-bipiperidine. The information is presented through troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of this compound, typically achieved through cross-coupling reactions like Suzuki-Miyaura or Negishi couplings, can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from issues with the catalyst, reagents, or reaction conditions. Below is a step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Question 2: I am considering a Negishi coupling for the synthesis. What are the common pitfalls and how can I avoid them to ensure a good yield?
Answer:
Negishi coupling is a powerful alternative, but it also has its challenges. Success often hinges on the preparation and handling of the organozinc reagent.
-
Formation of the Organozinc Reagent: The reaction of N-Cbz-4-iodopiperidine with activated zinc can be sluggish. Ensure the zinc is sufficiently activated (e.g., with I2, TMSCl). The subsequent transmetallation to form the pyridylzinc halide is a critical step.
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a common catalyst, screening other palladium sources and ligands, such as those used in Suzuki couplings, can be beneficial.[1]
-
Temperature Control: The initial formation of the organozinc reagent may require specific temperature control to avoid side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most prevalent side reactions include:
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Homocoupling: The self-coupling of the N-Cbz-4-piperidineboronic acid derivative to form a dimer. This is often promoted by the presence of oxygen.
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Dehalogenation: The replacement of the iodine atom on N-Cbz-4-iodopiperidine with a hydrogen atom.
-
Protodeborylation: The cleavage of the C-B bond in the boronic acid derivative by a proton source, leading to the formation of N-Cbz-piperidine.
Q2: How critical is the choice of base and solvent in the Suzuki-Miyaura reaction for this synthesis?
A2: The choice of base and solvent is crucial and can significantly impact the reaction yield. A systematic screening of different combinations is often necessary. Weaker bases like K₂CO₃ or K₃PO₄ are often effective, while stronger bases may lead to decomposition.[2] Aprotic polar solvents like 1,4-dioxane or THF, often in a mixture with water, are commonly used.[3]
Q3: Can the N-Cbz protecting group interfere with the coupling reaction?
A3: The N-Cbz group is generally stable under Suzuki-Miyaura and Negishi coupling conditions. However, the nitrogen lone pair in the piperidine ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. Using bulky phosphine ligands can often mitigate this issue.
Q4: My purification of this compound is challenging, leading to product loss. What are the recommended purification techniques?
A4: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, for example, with hexanes and ethyl acetate, is often effective. Careful selection of the solvent system is key to achieving good separation from starting materials and byproducts.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol provides a general procedure that may require optimization for specific substrates and scales.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Negishi Coupling for this compound Synthesis
This protocol outlines a general procedure for a Negishi coupling approach.
Caption: Experimental workflow for Negishi coupling.
Data Presentation
The following tables summarize typical conditions and outcomes for Suzuki-Miyaura couplings of related aryl and heteroaryl systems, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for a Model System[4]
| Entry | Palladium Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Trace |
| 2 | Pd(OAc)₂ | K₂CO₃ | Toluene/EtOH/H₂O | No Reaction |
| 3 | Pd(dba)₂ | K₂CO₃ | Toluene/EtOH/H₂O | <5 |
| 4 | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/EtOH/H₂O | 55 |
| 5 | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 30 |
| 6 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 59 |
| 7 | PdCl₂(dppf) | K₂CO₃ | Dioxane | Good |
Note: This data is for a model system and yields may vary for the synthesis of this compound.
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield[2]
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 95 |
| 2 | Na₂CO₃ | 92 |
| 3 | K₂CO₃ | 94 |
Note: This data is for the coupling of 4-bromoanisole with phenylboronic acid and serves as a general guide.
References
Technical Support Center: Purification of N-Cbz-4,4'-bipiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Cbz-4,4'-bipiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The most common impurities include:
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Unreacted 4,4'-bipiperidine: Due to incomplete reaction.
-
1,1'-Bis(benzyloxycarbonyl)-4,4'-bipiperidine: The di-protected byproduct resulting from the reaction of both nitrogen atoms of 4,4'-bipiperidine with benzyl chloroformate.
-
Benzyl alcohol: A byproduct from the decomposition of benzyl chloroformate, especially if moisture is present.
-
Residual base: Such as triethylamine or diisopropylethylamine, used to scavenge HCl during the reaction.
Q2: My crude this compound is an oil, but I expected a solid. What should I do?
A2: this compound can sometimes be isolated as a viscous oil or a low-melting solid, especially if impurities are present. Attempting to triturate the oil with a non-polar solvent like hexanes or pentane may induce solidification. If this fails, proceeding directly to chromatographic purification is recommended.
Q3: I am seeing significant peak tailing during flash chromatography on silica gel. How can I improve the peak shape?
A3: Peak tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen of the unprotected piperidine ring in this compound can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA).
Q4: What are the best starting conditions for flash chromatography purification?
A4: A good starting point for normal-phase flash chromatography is a gradient of ethyl acetate in hexanes. Based on the polarity of this compound and related compounds, a gradient of 10% to 60% ethyl acetate in hexanes is a reasonable starting range. It is always recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent system.
Q5: Can I use reversed-phase HPLC for purification?
A5: Yes, reversed-phase HPLC (RP-HPLC) is a suitable method for high-purity applications. A C18 column with a mobile phase gradient of acetonitrile in water is commonly used. Adding an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase is crucial for obtaining sharp peaks by protonating the basic nitrogen atom.
Troubleshooting Guides
Flash Chromatography Purification
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system. - Column overloading. - Sample loaded in a strong solvent. | - Optimize the solvent system using TLC. Aim for an Rf of ~0.3 for the product. - Reduce the amount of crude material loaded onto the column. - Load the sample in a minimal amount of a weak solvent (e.g., dichloromethane or the initial mobile phase) or perform a "dry load" by adsorbing the sample onto a small amount of silica gel. |
| Product Elutes with the Solvent Front | - Mobile phase is too polar. | - Start with a less polar mobile phase (e.g., lower percentage of ethyl acetate in hexanes). |
| Product Does Not Elute from the Column | - Mobile phase is not polar enough. - Strong, irreversible binding to the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). - If the product is still retained, consider adding a more polar solvent like methanol to the mobile phase (up to 10%). - For very strong binding, consider switching to a different stationary phase like alumina or using reversed-phase chromatography. |
| Low Recovery of the Product | - Irreversible adsorption to silica gel. - Decomposition on silica gel. | - Add a basic modifier like triethylamine to the mobile phase to reduce interaction with acidic silanol groups. - The Cbz group is generally stable on silica, but prolonged exposure could lead to some degradation. Expedite the chromatography process. |
Recrystallization Purification
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Product Does Not Dissolve in the Chosen Solvent, Even at Reflux | - The solvent is not polar enough. | - Choose a more polar solvent. Refer to the solvent polarity chart for guidance. - Use a solvent mixture. Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and add a poor solvent (e.g., hexanes) dropwise until turbidity is observed, then heat to redissolve. |
| Product "Oils Out" Instead of Crystallizing Upon Cooling | - The solution is too concentrated. - The cooling rate is too fast. - High impurity levels. | - Add more solvent to the hot solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. - If oiling out persists, the crude material may require initial purification by chromatography. |
| No Crystals Form Upon Cooling | - The solution is too dilute. - The compound is highly soluble in the chosen solvent at all temperatures. | - Evaporate some of the solvent and attempt to cool again. - Choose a different solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider a binary solvent system. |
| Crystals are Colored or Appear Impure | - Co-precipitation of impurities. | - The chosen solvent may not be optimal for rejecting the specific impurities present. Try a different recrystallization solvent. - Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool. - A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
-
TLC Analysis: Develop a TLC method to determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for this compound should be around 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial, least polar mobile phase. Alternatively, for a "dry load," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient elution is required. For example, start with 10% ethyl acetate in hexanes and gradually increase to 60% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Good candidates include isopropanol, ethanol, or a mixture of ethyl acetate and hexanes. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, place the flask in an ice bath for about 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical decision tree for troubleshooting common purification issues.
Technical Support Center: Synthesis of N-Cbz-4,4'-bipiperidine
Welcome to the technical support center for the synthesis of N-Cbz-4,4'-bipiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the reductive amination of N-Cbz-4-piperidone with 4-aminopiperidine. This reaction forms the crucial C-N bond between the two piperidine rings in a one-pot procedure.[1][2][3]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are N-Cbz-4-piperidone and 4-aminopiperidine. N-Cbz-4-piperidone can be synthesized by protecting commercially available 4-piperidone with benzyl chloroformate (Cbz-Cl).[4]
Q3: Which reducing agents are suitable for the reductive amination step?
A3: Several reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a common choice due to its mild and selective nature, which helps to avoid the reduction of the starting ketone.[1][5] Other options include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[1][6]
Q4: What are the typical reaction conditions?
A4: The reductive amination is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM) at room temperature. The reaction progress is often monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Reducing Agent: The hydride reagent may have degraded due to moisture. | Use a fresh, anhydrous batch of the reducing agent. |
| 2. Inefficient Imine/Iminium Ion Formation: The equilibrium may not favor the formation of the imine intermediate. | Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation, especially if the amine is not very nucleophilic.[1] | |
| 3. Low Quality Starting Materials: Impurities in N-Cbz-4-piperidone or 4-aminopiperidine can interfere with the reaction. | Ensure the purity of starting materials through appropriate purification techniques before use. | |
| Formation of Multiple Products (Side Reactions) | 1. Over-alkylation of 4-aminopiperidine: The newly formed secondary amine on the second piperidine ring can react further with another molecule of N-Cbz-4-piperidone. | Use a stoichiometric amount or a slight excess of 4-aminopiperidine to favor the formation of the desired product.[1] |
| 2. Reduction of N-Cbz-4-piperidone: The ketone starting material may be reduced to the corresponding alcohol (N-Cbz-4-hydroxypiperidine).[7] | Use a milder reducing agent like NaBH(OAc)₃. If using a stronger agent like NaBH₄, ensure sufficient time for imine formation before adding the reducing agent.[5] | |
| 3. Self-condensation of N-Cbz-4-piperidone: Under certain conditions, an aldol-type self-condensation of the ketone may occur. | Maintain a neutral or slightly acidic pH and control the reaction temperature. | |
| Difficult Purification | 1. Presence of Unreacted Starting Materials: Unreacted N-Cbz-4-piperidone and 4-aminopiperidine can be difficult to separate from the product. | Optimize the reaction stoichiometry and monitor for completion. Quenching with a saturated aqueous solution of sodium bicarbonate can help in the work-up.[1] |
| 2. Formation of Polar Byproducts: Side reactions can lead to byproducts with similar polarity to the desired product. | Flash column chromatography on silica gel is a common purification method.[1][4] The choice of eluent system is critical for achieving good separation. |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-4-piperidone
This protocol describes the N-protection of 4-piperidone using benzyl chloroformate.
Materials:
-
4-Piperidone hydrochloride
-
Triethylamine (or another suitable base like Diisopropylethylamine)[4]
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
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Water
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Brine
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Anhydrous sodium sulfate
Procedure:
-
A solution of 4-piperidone hydrochloride in dry DCM is cooled to 0°C.
-
Triethylamine (typically 3 equivalents) is added, and the mixture is stirred for a few minutes.[4]
-
Benzyl chloroformate (typically 1.5-1.7 equivalents) is added dropwise over a period of 20 minutes, maintaining the temperature at 0°C.[4]
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored for completion by TLC.
-
The mixture is then partitioned between DCM and water. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield N-Cbz-4-piperidone as a clear oil.[4]
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol outlines the coupling of N-Cbz-4-piperidone with 4-aminopiperidine.
Materials:
-
N-Cbz-4-piperidone
-
4-Aminopiperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Cbz-4-piperidone (1.0 equivalent) and 4-aminopiperidine (1.0-1.2 equivalents) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion.[1]
-
Stir the reaction mixture at room temperature for 1 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Cbz-4-Piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. soc.chim.it [soc.chim.it]
- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing N-Cbz Protection of 4,4'-Bipiperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-carboxybenzyl (Cbz) protection of 4,4'-bipiperidine. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing N-Cbz protection on 4,4'-bipiperidine?
The main challenge is achieving selective mono-protection. Since 4,4'-bipiperidine is a symmetrical diamine, the reaction can easily yield a mixture of the desired mono-Cbz product, the di-Cbz byproduct, and unreacted starting material. Controlling the stoichiometry and reaction conditions is crucial for maximizing the yield of the mono-protected compound.
Q2: What are the standard reagents and conditions for this reaction?
The most common method for N-Cbz protection involves reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2] The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction.[3] Common bases include sodium bicarbonate, sodium carbonate, and triethylamine (TEA).[3] The reaction is typically performed at a low temperature (e.g., 0 °C) to control the reactivity and minimize side reactions.[4]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows for the identification of the starting material, the mono-Cbz product, and the di-Cbz byproduct, helping to determine the optimal reaction time.
Q4: What are the typical side reactions to be aware of?
The primary side reaction is the formation of the di-Cbz protected 4,4'-bipiperidine. Over-reaction can occur if the reaction conditions are too harsh or if an excess of benzyl chloroformate is used.[3] Hydrolysis of benzyl chloroformate in the presence of water is another potential side reaction that can consume the reagent.[4]
Q5: How is the mono-Cbz protected product typically purified?
Purification can be challenging due to the similar polarities of the mono- and di-protected products. Flash column chromatography on silica gel is a common method for separating the desired mono-Cbz compound from the di-Cbz byproduct and other impurities.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-Cbz protection of 4,4'-bipiperidine.
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion of Starting Material | Low Nucleophilicity of the Amine: The amine may be protonated if the solution is not sufficiently basic.[3] | Ensure the reaction is carried out under basic conditions. Add the base before the dropwise addition of Cbz-Cl.[3] |
| Poor Reagent Quality: Benzyl chloroformate can degrade over time. | Use a fresh bottle of benzyl chloroformate.[4] | |
| Inadequate Base: Insufficient base will not effectively neutralize the HCl generated, leading to protonation of the starting material and halting the reaction.[3] | Use at least two equivalents of a suitable base like sodium bicarbonate or triethylamine.[3] | |
| Low Yield of Mono-Cbz Product | Formation of Di-Cbz Byproduct: Use of excess benzyl chloroformate or prolonged reaction time. | Carefully control the stoichiometry of Cbz-Cl (use 1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[4] |
| Hydrolysis of Cbz-Cl: Addition of Cbz-Cl too quickly in an aqueous basic solution. | Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (0 °C).[4] | |
| Poor Solubility: The starting material may not be fully dissolved. | Consider using a co-solvent like Tetrahydrofuran (THF) or Dioxane to improve solubility.[4] | |
| Difficult Purification | Similar Polarity of Products: The mono- and di-Cbz products can have similar Rf values on TLC, making separation by column chromatography difficult. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider derivatization of a small sample to aid in characterization. |
| Formation of Multiple Products: Uncontrolled reaction conditions leading to a complex mixture. | Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[3] Ensure efficient stirring to maintain a homogeneous reaction mixture.[4] |
Experimental Protocols
General Protocol for Mono-N-Cbz Protection of 4,4'-Bipiperidine
This protocol is a general guideline and may require optimization.
Materials:
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4,4'-Bipiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) and Water (or Dichloromethane - DCM)
-
Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 4,4'-bipiperidine (1.0 equivalent) in a suitable solvent system such as a 2:1 mixture of THF and water.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until dissolved.[3]
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (1.0-1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[3]
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-Cbz-4,4'-bipiperidine.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the N-Cbz protection of 4,4'-bipiperidine.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of mono-Cbz-4,4'-bipiperidine.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the mono-N-Cbz protection.
References
Technical Support Center: Troubleshooting N-Cbz Deprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides solutions to common issues encountered during the removal of the Carboxybenzyl (Cbz or Z) protecting group, a critical step in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally recommended method for N-Cbz deprotection?
The most prevalent and widely utilized method for the removal of a Cbz group is catalytic hydrogenation.[1] This technique typically involves a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂).[1] It is often preferred due to its mild, neutral pH conditions and the generation of clean byproducts, primarily toluene and carbon dioxide.[1][2]
Q2: What are the main alternative methods to catalytic hydrogenation for Cbz removal?
The primary alternatives to standard catalytic hydrogenation include:
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Transfer Hydrogenolysis: This approach employs a hydrogen donor molecule, such as ammonium formate or formic acid, to generate hydrogen in situ with a Pd/C catalyst.[1][2] It is often considered a safer alternative to the direct use of flammable hydrogen gas.[1][2]
-
Acidic Cleavage: The Cbz group can be cleaved under strong acidic conditions, using reagents like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[3][4] This method is particularly advantageous for substrates containing functional groups that are susceptible to reduction.[2][4]
-
Nucleophilic Cleavage: For substrates sensitive to both reductive and strongly acidic conditions, reagents such as 2-mercaptoethanol in the presence of a base offer a viable alternative.[5]
Troubleshooting Incomplete Deprotection
Q3: My catalytic hydrogenation for Cbz deprotection is slow or incomplete. What are the common causes and solutions?
A sluggish or incomplete catalytic hydrogenation can be attributed to several factors. The following are the most common causes and their respective solutions:
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Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing compounds like thiols and thioethers.
-
Solution: It is crucial to ensure the high purity of the starting material, free from any sulfur-containing contaminants. If the substrate itself contains sulfur, alternative deprotection methods such as acidic or nucleophilic cleavage should be considered.[6]
-
-
Poor Catalyst Activity: The efficacy of Pd/C can differ between batches and may decrease over time.
-
Solution: Utilize a fresh batch of a high-quality catalyst. An increase in the catalyst loading, for instance, from 10% to 20% by weight, may also enhance the reaction rate.[6]
-
-
Insufficient Hydrogen: An atmospheric pressure of hydrogen may not be adequate to achieve complete conversion.
-
Solution: The hydrogen pressure can be increased, for example, to 3 bar.[7]
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is vital for the substrate to have adequate contact with the catalyst surface.
-
Solution: Ensure that the reaction mixture is being stirred vigorously.
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, thereby inhibiting its activity.
-
Solution: The addition of a small quantity of a weak acid, such as acetic acid, can protonate the amine product, which in turn reduces its coordination to the catalyst.
-
Q4: I am observing side products during my Cbz deprotection. How can I minimize them?
The formation of side products is dependent on the deprotection method employed:
-
Over-reduction (Catalytic Hydrogenation): Other reducible functional groups, such as alkenes, alkynes, nitro groups, or aryl halides, may also be reduced.[1]
-
Solution: Transfer hydrogenolysis can offer greater selectivity.[1] Alternatively, non-reductive techniques like acid-catalyzed or nucleophilic cleavage are recommended.
-
-
N-Benzylation (Catalytic Hydrogenation): This side reaction can happen if the reaction stalls or if there is an insufficient supply of hydrogen.[1]
-
Solution: A continuous and adequate supply of hydrogen should be ensured, along with an active catalyst.
-
-
Alkylation (Acidic Cleavage): The benzyl cation that is formed during acidic cleavage has the potential to alkylate other sensitive functional groups.[1]
-
Solution: The use of scavengers, such as triisopropylsilane (TIS), in the reaction mixture can mitigate this issue.[4]
-
-
Acetylation (Acidic Cleavage): When acetic acid is utilized as a solvent, the newly deprotected amine can undergo acetylation.
-
Solution: Employ a non-nucleophilic acid/solvent system, for example, HCl in dioxane. Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), can also be an effective alternative.[5]
-
Data Presentation: Comparison of Deprotection Methods
The tables below provide a summary of quantitative data for various N-Cbz deprotection methods to facilitate the selection of the most appropriate technique.
Table 1: Catalytic Hydrogenation Conditions [8]
| Substrate Example | Catalyst (w/w %) | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Yield (%) |
| Cbz-Amino Acid Ester | 10% Pd/C (10%) | Methanol | 1 atm (balloon) | Room Temp. | 2 - 4 | >95 |
| Cbz-Dipeptide | 10% Pd/C (15%) | Ethanol | 50 psi | Room Temp. | 12 - 16 | >90 |
Table 2: Transfer Hydrogenolysis Conditions [6]
| Hydrogen Donor | Catalyst (w/w %) | Solvent | Temperature (°C) | Time | Yield (%) |
| Ammonium Formate | 10% Pd/C (10-20%) | Methanol | Room Temp. | 30 min - 2 h | High |
Table 3: Acid-Catalyzed Cleavage Conditions for Peptides [4]
| Deprotection Reagent | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Typical Purity (%) |
| 33% HBr in Acetic Acid | 1 - 2 hours | Room Temperature | > 90 | > 95 |
| Trifluoroacetic Acid (TFA) | 1 - 4 hours | Room Temperature | > 90 | > 95 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂ Gas [1]
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst, typically at 10-20% by weight relative to the substrate.[6]
-
Purging: Seal the vessel and purge with an inert gas such as nitrogen or argon, and then purge with hydrogen (H₂) gas. This cycle should be repeated 3-5 times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere, for instance, with a balloon or at a predetermined pressure.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, the vessel should be carefully purged with an inert gas to remove any excess hydrogen. The reaction mixture is then filtered through a pad of Celite® to remove the catalyst, and the pad is washed with the solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected amine.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate [6]
-
Dissolution: Dissolve the Cbz-protected amine in methanol.
-
Reagent Addition: Add 10% Pd/C catalyst (10-20% by weight), followed by the portion-wise addition of ammonium formate (4-5 equivalents).
-
Reaction: The mixture is stirred at room temperature. This reaction is often rapid, reaching completion within 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Isolation: The work-up and isolation steps are the same as those described in Protocol 1.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid [2]
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid, for example, 33% HBr in AcOH.
-
Reaction: The mixture is stirred at room temperature for a duration of 2 to 16 hours.[2]
-
Monitoring: Keep track of the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the product can be precipitated by adding anhydrous diethyl ether.
-
Isolation: The precipitate is collected by filtration, washed with diethyl ether, and then dried under vacuum.
Visualizations
Caption: Troubleshooting workflow for incomplete N-Cbz deprotection.
Caption: Overview of common N-Cbz deprotection pathways.
References
Technical Support Center: Managing Impurities in Commercial N-Cbz-4,4'-bipiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities in commercial N-Cbz-4,4'-bipiperidine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling, analysis, and use of this compound.
Problem 1: Unexpected Peaks in HPLC Analysis
Question: I am seeing unexpected peaks in my HPLC chromatogram of a commercial batch of this compound. What could be the source of these impurities?
Answer: Unexpected peaks in your HPLC analysis can originate from several sources related to the synthesis, storage, or degradation of this compound. Potential impurities can be broadly categorized as:
-
Starting Material Impurities: Unreacted 4,4'-bipiperidine.
-
Reagent-Related Impurities: Benzyl alcohol, a byproduct of the hydrolysis of benzyl chloroformate (Cbz-Cl), the reagent used for N-Cbz protection.
-
Side-Reaction Products: Di-Cbz protected 4,4'-bipiperidine, where both nitrogen atoms of the bipiperidine are protected with a Cbz group.
-
Degradation Products: The Cbz group can be susceptible to cleavage under certain conditions, leading to the formation of byproducts.
A summary of potential impurities and their likely sources is provided in the table below.
| Potential Impurity | Likely Source | Typical Analytical Observation |
| 4,4'-Bipiperidine | Incomplete reaction during synthesis. | A more polar peak with a shorter retention time in reverse-phase HPLC. |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate during the Cbz protection reaction.[1] | A relatively non-polar peak. Can be confirmed by GC-MS. |
| Di-Cbz-4,4'-bipiperidine | Over-reaction with benzyl chloroformate, especially with excess reagent or strong base.[1] | A less polar peak with a longer retention time in reverse-phase HPLC. |
| Toluene | A byproduct of Cbz group deprotection via hydrogenolysis.[2] | A volatile impurity, best detected by GC-MS. |
Problem 2: Inconsistent Reaction Yields or Purity
Question: My reactions using this compound are giving inconsistent yields and purity. Could impurities in the starting material be the cause?
Answer: Yes, impurities in your commercial this compound can significantly impact downstream reactions. The presence of unreacted starting material or byproducts can lead to lower yields and the formation of unwanted side products. It is crucial to assess the purity of the starting material before use.
To minimize inconsistencies, consider the following:
-
Purity Assessment: Always analyze the purity of a new batch of this compound by HPLC before use.
-
Purification: If significant impurities are detected, purification of the starting material may be necessary. Common purification techniques include recrystallization or column chromatography.
-
Reaction Monitoring: Closely monitor your reaction progress using techniques like TLC or LC-MS to identify any issues early on.
Frequently Asked Questions (FAQs)
Analytical Methods
Q1: What is a recommended starting method for HPLC analysis of this compound?
A1: A good starting point for developing a reverse-phase HPLC (RP-HPLC) method would be to use a C18 column.[3][4][5] You can begin with a gradient elution using a mobile phase of acetonitrile and water, with a small amount of an acid modifier like formic acid or phosphoric acid for better peak shape.
Example HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Q2: How can I identify the unknown impurity peaks in my HPLC?
A2: Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are powerful tools for identifying unknown impurities.[6] LC-MS provides the molecular weight of the impurity, which can help in its structural elucidation. For volatile impurities, GC-MS (Gas Chromatography-Mass Spectrometry) is a suitable technique.
Purification
Q3: What is a suitable method for purifying commercial this compound?
A3: For small-scale purification, flash column chromatography on silica gel is a common and effective method. A gradient elution with a solvent system like ethyl acetate in hexanes can be used to separate the desired product from more polar and less polar impurities. For larger quantities, recrystallization from a suitable solvent system may be a more practical approach.
Handling and Storage
Q4: How should I properly store this compound to prevent degradation?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids and bases. The Cbz protecting group can be sensitive to acidic conditions, which may cause its cleavage.[7]
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
Objective: To determine the purity of a sample of this compound and identify potential impurities.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
HPLC system with UV detector
-
C18 column (e.g., 5 µm, 4.6 x 250 mm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL. Dilute this solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
-
HPLC Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Set the UV detector to a wavelength of 254 nm.
-
Run a gradient program (e.g., start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions).
-
-
Analysis: Inject the sample solution and analyze the resulting chromatogram for the main peak and any impurity peaks.
Visualizations
Caption: Workflow for Impurity Identification.
Caption: Troubleshooting Logic for Inconsistent Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
improving the scalability of N-Cbz-4,4'-bipiperidine reactions
Welcome to the technical support center for the synthesis and scalability of N-Cbz-4,4'-bipiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the N-protection of 4,4'-bipiperidine with benzyl chloroformate (Cbz-Cl) or a related Cbz-donating reagent. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Q2: How can I selectively achieve mono-N-Cbz protection of 4,4'-bipiperidine?
A2: Achieving selective mono-protection can be challenging due to the similar reactivity of the two secondary amine groups on the 4,4'-bipiperidine scaffold. Key strategies to favor mono-substitution include:
-
Stoichiometric control: Using a slight sub-stoichiometric amount of the Cbz-Cl reagent (e.g., 0.9 equivalents) relative to the 4,4'-bipiperidine.
-
Slow addition: Adding the Cbz-Cl solution dropwise at a controlled temperature to minimize local excesses of the reagent.
-
Solvent and base selection: Employing a solvent system and base that may favor the mono-protected product, which may require some empirical optimization.
Q3: What are the primary challenges when scaling up the this compound synthesis?
A3: Key challenges during scale-up include:
-
Exothermic reaction control: The reaction of Cbz-Cl with amines is exothermic. Maintaining a consistent temperature profile in a large reactor can be difficult and may require efficient cooling systems.
-
Mixing and mass transfer: Ensuring homogeneous mixing of reactants in a large volume is crucial to avoid localized high concentrations of Cbz-Cl, which can lead to the formation of di-substituted and other byproducts.
-
Work-up and extraction: Handling large volumes of aqueous and organic layers during the work-up can be cumbersome and may lead to emulsion formation.
-
Purification: Chromatographic purification, which may be feasible at the lab scale, is often not practical or cost-effective for large-scale production. Crystallization or distillation are preferred methods at scale.
Q4: I am observing a significant amount of the di-substituted byproduct (di-N-Cbz-4,4'-bipiperidine). How can I minimize its formation?
A4: To minimize the formation of the di-substituted byproduct, consider the following:
-
Reduce the equivalents of Cbz-Cl: Use slightly less than one equivalent of the protecting group reagent.
-
Slow down the addition rate: This will help to maintain a low concentration of Cbz-Cl in the reaction mixture.
-
Improve mixing efficiency: Ensure that the reactor's agitation is sufficient to quickly disperse the added Cbz-Cl.
-
Lower the reaction temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Symptom | Potential Cause | Suggested Solution |
| Incomplete consumption of starting material (4,4'-bipiperidine) | Insufficient Cbz-Cl. | Increase the equivalents of Cbz-Cl in small increments (e.g., to 1.05 eq). |
| Inactive Cbz-Cl due to hydrolysis. | Use fresh, high-quality benzyl chloroformate. | |
| Poorly soluble base. | Select a base that is soluble in the reaction medium or use a phase-transfer catalyst. | |
| Significant formation of byproducts. | Non-optimal reaction conditions. | Optimize temperature, addition rate, and mixing as detailed in the FAQs. |
| Product loss during work-up. | Emulsion formation during extraction. | Add brine to the aqueous layer to break up emulsions. |
| Product precipitation and loss during transfers. | Ensure all equipment is properly rinsed with the appropriate solvent. |
Problem 2: Difficulty in Purifying this compound
| Symptom | Potential Cause | Suggested Solution |
| Oily product that is difficult to crystallize. | Presence of residual solvent or impurities. | Attempt to co-evaporate with a solvent in which the product is poorly soluble to induce precipitation. Consider a different crystallization solvent system. |
| Product co-elutes with impurities during column chromatography. | Similar polarity of product and impurities. | Modify the mobile phase by adding a small amount of a basic modifier like triethylamine (0.1-1%) to reduce tailing of the basic product on silica gel.[1] |
| Consider using a different stationary phase, such as alumina or reverse-phase silica.[1] | ||
| Low recovery after chromatography. | Irreversible adsorption of the basic product onto the acidic silica gel. | Use amine-deactivated silica gel or add a basic modifier to the eluent.[1] |
Quantitative Data on Scalability
The following table provides a hypothetical comparison of reaction parameters for the synthesis of this compound at laboratory and pilot plant scales. This data illustrates common adjustments made during scale-up.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) | Rationale for Change |
| 4,4'-Bipiperidine | 10 g (1.0 eq) | 10 kg (1.0 eq) | Direct scale-up of the limiting reagent. |
| Benzyl Chloroformate | 1.05 eq | 1.02 eq | Tighter stoichiometric control at a larger scale to minimize di-substitution. |
| Base (e.g., Triethylamine) | 1.5 eq | 1.2 eq | Reduced excess of base to simplify work-up and reduce costs. |
| Solvent (e.g., Dichloromethane) | 200 mL | 150 L | Solvent volume is not always a linear scale-up; it is optimized for concentration and mixing. |
| Reaction Temperature | 0 °C to room temperature | -5 °C to 5 °C | Lower and more tightly controlled temperature to manage exothermicity. |
| Addition Time of Cbz-Cl | 15 minutes | 2-3 hours | Slower addition rate to ensure proper mixing and heat dissipation. |
| Reaction Time | 2 hours | 4-6 hours | Longer reaction time to ensure completion with a lower excess of reagents. |
| Typical Yield | 85-90% | 80-85% | Yields are often slightly lower at a larger scale due to handling and transfer losses. |
| Purification Method | Flash Chromatography | Crystallization | Chromatography is generally not feasible for large quantities. |
Experimental Protocols
Scalable Synthesis of this compound
Materials:
-
4,4'-Bipiperidine
-
Benzyl Chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Toluene
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4,4'-bipiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (1.02 eq) in dichloromethane dropwise via the addition funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add 1M HCl to quench the excess base.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for low yield or purity in this compound synthesis.
References
preventing catalyst poisoning during hydrogenation of N-Cbz group
Welcome to the technical support center for troubleshooting challenges related to the catalytic hydrogenation of the N-benzyloxycarbonyl (Cbz or Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues, particularly those arising from catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning during N-Cbz hydrogenation?
A1: The most common indications of catalyst poisoning are slow or incomplete reactions.[1][2] You may observe that the reaction stalls before all the starting material is consumed, even after extending the reaction time or increasing the hydrogen pressure.[3] In some cases, the reaction may not start at all.
Q2: What are the most common poisons for palladium catalysts (e.g., Pd/C) used in Cbz deprotection?
A2: Palladium catalysts are highly susceptible to poisoning.[2] The most notorious poisons are sulfur-containing compounds, such as thiols, thioethers, and residual sulfur-containing reagents.[1][4] Other common poisons include nitrogen-containing heterocycles, nitriles, nitro compounds, oximes, phosphates, phosphites, halides, cyanides, and carbon monoxide.[5] Heavy metal impurities like lead, mercury, or arsenic can also deactivate the catalyst.[4] The amine product of the deprotection itself can sometimes coordinate to the palladium and inhibit its activity, acting as a slow-acting poison.[2][6]
Q3: How can I identify the source of the catalyst poison?
A3: Identifying the specific poison is key to effective troubleshooting.[7] Potential sources include the substrate, solvent, or the hydrogen gas itself.[8]
-
Substrate: Impurities from previous synthetic steps, especially sulfur-containing reagents, are a primary cause.[1][9]
-
Solvents: Solvents can contain impurities that act as poisons.
-
Hydrogen Gas: If not properly purified, hydrogen gas can be a source of contaminants like carbon monoxide (CO) or sulfur compounds.[8]
-
Reaction By-products: The reaction itself can produce intermediates or by-products that poison the catalyst.[4]
A combination of analytical techniques can be employed to identify the poison, including Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metals, X-ray Photoelectron Spectroscopy (XPS) for catalyst surface analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic poisons.[7]
Q4: What is the difference between reversible and irreversible poisoning?
A4: The distinction depends on the strength of the interaction between the poison and the catalyst's active sites.[7]
-
Reversible Poisoning: The poison is weakly adsorbed to the catalyst. The catalyst's activity can often be restored by removing the poison from the feedstock.[7]
-
Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites, leading to permanent deactivation.[7][10] In this case, the catalyst may need to be replaced.[7]
Q5: My substrate contains a sulfur atom. Can I still use catalytic hydrogenation for Cbz deprotection?
A5: It is very challenging. If the substrate itself contains sulfur, catalytic hydrogenation is often slow or impossible.[9] The sulfur atom strongly coordinates to the palladium catalyst, poisoning it.[1] In such cases, it is highly recommended to consider an alternative deprotection method that is not susceptible to sulfur poisoning, such as acidic cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage (e.g., with 2-mercaptoethanol).[1][2]
Troubleshooting Guides
This section provides solutions to common problems observed during N-Cbz deprotection via catalytic hydrogenation.
Issue 1: My Cbz deprotection is slow, incomplete, or fails to start.
This is the most common issue and is frequently caused by catalyst poisoning or other suboptimal reaction conditions.[1][2] Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: How can I proactively prevent catalyst poisoning?
A proactive approach is the most effective strategy. The diagram below illustrates the relationship between poison sources and prevention methods.
Caption: Relationship between poison sources and prevention strategies.
Data Presentation
Table 1: Common Catalyst Poisons for Palladium-Catalyzed Hydrogenation
| Poison Class | Specific Examples | Common Sources | Type of Poisoning |
| Sulfur Compounds | Thiols, thioethers, sulfites, H₂S | Reagents from previous steps, contaminated natural gas feedstocks.[1][4][11] | Often Irreversible[10] |
| Nitrogen Compounds | Pyridine, quinoline, nitriles, nitro compounds, oximes | Substrates, reagents, solvents.[12] | Reversible or Irreversible |
| Other Non-Metals | Phosphates, phosphites, halides, cyanides | Reagents, buffers.[5] | Variable |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contaminated raw materials.[4] | Irreversible |
| Gases | Carbon Monoxide (CO) | Impure H₂ gas, incomplete combustion by-products.[4][5] | Reversible |
| Reaction Products | Deprotected amine | The desired product coordinating to the Pd surface.[2][6] | Reversible |
Table 2: Comparison of Catalytic Systems for Cbz Deprotection
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm - 50 psi)[1][2] | MeOH or EtOH, Room Temp[13] | Advantages: Well-established, mild, neutral pH.[14] Disadvantages: Susceptible to poisoning, can be slow, catalyst quality varies, may reduce other functional groups.[1][14] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents[14] | Advantages: Often more active than Pd/C, can be effective when Pd/C fails.[13] Disadvantages: More expensive. |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH or MeOH, Reflux[3][14] | Advantages: Avoids handling H₂ gas, can be very rapid.[14] Disadvantages: Requires heating, removal of formate salts. |
| 2-Mercaptoethanol + Base | 2-Mercaptoethanol | DMAc, 75 °C[2] | Advantages: Nucleophilic method ideal for substrates with sulfur or other groups that poison Pd catalysts.[2][14] Disadvantages: Requires elevated temperature and basic conditions; reagent has a strong odor.[14] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation for N-Cbz Deprotection
This protocol describes a general procedure for the deprotection of an N-Cbz group using Palladium on Carbon (Pd/C) and hydrogen gas.
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium relative to the substrate)[1]
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)[13]
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Dissolve the Cbz-protected amine (1 equivalent) in a suitable solvent in a flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.[1]
-
Seal the reaction vessel.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle 3-5 times to remove all oxygen.[1]
-
Evacuate the flask and backfill with hydrogen gas (typically from a balloon for atmospheric pressure, or from a regulated source for higher pressures). Repeat this cycle 3-5 times.[1][2]
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.[1] Vigorous agitation is crucial to ensure efficient mixing of the gas, liquid, and solid catalyst phases.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] Caution: The catalyst can be pyrophoric and may ignite upon exposure to air, especially when dry. Do not allow the filter cake to dry completely.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.
Protocol 2: Substrate Purification with Activated Carbon to Remove Poisons
This protocol can be used to pretreat a substrate suspected of containing non-volatile organic impurities that may act as catalyst poisons.
Materials:
-
Substrate containing potential poisons
-
Activated Carbon
-
Suitable solvent
-
Filtration apparatus
Procedure:
-
Dissolve the substrate in a suitable solvent.
-
Add activated carbon (approximately 5-10% w/w relative to the substrate) to the solution.
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite® or a fine filter paper to remove the activated carbon.
-
Rinse the filter cake with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure. The purified substrate should be used immediately in the hydrogenation reaction.
Protocol 3: Alternative Deprotection for Sulfur-Containing Substrates
This protocol is for substrates that are incompatible with catalytic hydrogenation due to the presence of catalyst poisons like sulfur.[2]
Materials:
-
Cbz-protected amine (1 equivalent)
-
2-Mercaptoethanol (e.g., 2 equivalents)[2]
-
Potassium phosphate or another suitable base (e.g., 2-4 equivalents)[2]
-
N,N-Dimethylacetamide (DMAC)[2]
Procedure:
-
To a solution of the Cbz-protected amine in DMAC, add the base (e.g., potassium phosphate).[2]
-
Add 2-mercaptoethanol to the mixture.[2]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[2]
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Haber process - Wikipedia [en.wikipedia.org]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 14. benchchem.com [benchchem.com]
analytical methods for detecting impurities in N-Cbz-4,4'-bipiperidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in N-Cbz-4,4'-bipiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity analysis of this compound?
A1: The most common and effective analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative analysis of non-volatile impurities. GC-MS is suitable for volatile and semi-volatile impurities, often requiring derivatization. NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities.
Q2: What are the potential impurities I should expect in my this compound sample?
A2: Impurities in this compound typically originate from the synthetic route. A common synthesis involves the reductive amination of N-Cbz-4-piperidone with 4-aminopiperidine. Potential impurities include:
-
Starting materials: Unreacted N-Cbz-4-piperidone and 4-aminopiperidine.
-
Byproducts: Over-reduced species where the Cbz group is cleaved, or byproducts from side reactions of the starting materials.
-
Intermediates: Incomplete reaction may leave Schiff base intermediates.
-
Reagent-related impurities: Impurities from the reagents used in the synthesis, such as the reducing agent or solvents.
Q3: My HPLC chromatogram shows peak tailing for the main this compound peak. What could be the cause?
A3: Peak tailing for basic compounds like piperidine derivatives in reverse-phase HPLC is often due to interactions with residual silanol groups on the silica-based column packing. To mitigate this, you can:
-
Use a mobile phase with a lower pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) to protonate the basic nitrogens and reduce silanol interactions.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Use a modern, end-capped HPLC column specifically designed for the analysis of basic compounds.
-
Ensure your sample is fully dissolved in the mobile phase.
Q4: Do I need to derivatize this compound for GC-MS analysis?
A4: While this compound is a relatively large molecule, it may be amenable to direct GC-MS analysis depending on the instrument's capabilities. However, derivatization can improve its volatility and thermal stability, leading to better peak shape and sensitivity. Silylation is a common derivatization technique for compounds with active hydrogens.
Q5: How can I confirm the structure of an unknown impurity detected in my sample?
A5: Structural confirmation of an unknown impurity typically requires a combination of techniques. High-resolution mass spectrometry (HRMS) can provide the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) will yield fragmentation patterns that can be pieced together to deduce the structure. Finally, isolation of the impurity by preparative HPLC followed by NMR spectroscopy (1H, 13C, and 2D-NMR) is the gold standard for unambiguous structure elucidation.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Interaction of the basic piperidine nitrogen with acidic silanol groups on the column. | - Use a mobile phase with a pH between 3 and 4. - Add a competing base like triethylamine (0.1%) to the mobile phase. - Use an end-capped column or a column specifically designed for basic compounds. |
| Peak Fronting | Sample overload or sample solvent stronger than the mobile phase. | - Reduce the injection volume or dilute the sample. - Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | Contamination from the injector, mobile phase, or carryover from a previous injection. | - Run a blank gradient to identify the source of contamination. - Purge the injection port and use fresh, high-purity mobile phase solvents. - Implement a needle wash step in your autosampler method. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Allow sufficient time for column equilibration between runs. |
GC-MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Adsorption of the amine onto active sites in the GC system (liner, column). | - Use a deactivated inlet liner. - Employ a column specifically designed for the analysis of basic compounds. - Consider derivatization (e.g., silylation) to block the active amine group. |
| No Peak or Very Small Peak | Thermal degradation of the analyte in the hot injector. Analyte is not volatile enough. | - Lower the injector temperature. - Use a pulsed splitless or on-column injection technique. - Derivatize the sample to increase volatility. |
| Complex Chromatogram with Many Peaks | Sample degradation or complex impurity profile. | - Analyze a known standard of this compound to identify the main peak. - Lower the injector temperature to minimize degradation. - Use a slower temperature ramp to improve separation. |
| Mass Spectrum with No Molecular Ion | Extensive fragmentation of the molecule. | - Use a softer ionization technique if available (e.g., Chemical Ionization - CI). - Compare the fragmentation pattern to known spectra of similar compounds. The Cbz group often shows a characteristic fragment at m/z 91 (tropylium ion). |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for the detection of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.
Protocol 3: NMR Spectroscopy for Structural Characterization
NMR is used for the structural confirmation of the main component and the elucidation of unknown impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR for proton environment analysis.
-
¹³C NMR for carbon skeleton analysis.
-
2D NMR (COSY, HSQC, HMBC) to establish connectivity and finalize the structure.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Data Presentation
Table 1: Predicted HPLC Retention Times for this compound and Potential Impurities
| Compound | Predicted Retention Time (min) | Notes |
| 4-Aminopiperidine | ~2.5 | Early eluting starting material. |
| N-Cbz-4-piperidone | ~12.8 | Less polar starting material. |
| This compound | ~15.2 | Main Component. |
| 4,4'-Bipiperidine | ~3.1 | Potential deprotected byproduct. |
Note: These are predicted retention times and may vary based on the specific HPLC system and column used.
Table 2: Expected GC-MS Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 302 | [M]⁺ | Molecular ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of the Cbz group. |
| 167 | [M - C₇H₇O₂]⁺ | Loss of the Cbz group. |
| 211 | [M - C₇H₇]⁺ | Loss of the benzyl group. |
Visualizations
Validation & Comparative
A Head-to-Head Comparison of N-Cbz-4,4'-bipiperidine and Boc-4,4'-bipiperidine in Synthetic Applications
For researchers and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency and success of a multi-step synthesis. This guide provides an in-depth, data-driven comparison of two commonly used protected 4,4'-bipiperidine building blocks: N-Cbz-4,4'-bipiperidine and Boc-4,4'-bipiperidine.
The 4,4'-bipiperidine scaffold is a key structural motif in a variety of pharmacologically active compounds, particularly as a central component in the development of CCR5 antagonists for the treatment of HIV-1. The choice between the benzyloxycarbonyl (Cbz or Z) and tert-butyloxycarbonyl (Boc) protecting groups for the piperidine nitrogen can significantly impact reaction yields, purification strategies, and overall synthetic efficiency.
At a Glance: Key Differences and Applications
| Property | This compound | Boc-4,4'-bipiperidine |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidic Conditions (e.g., TFA, HCl) |
| Stability | Stable to acidic and basic conditions | Stable to basic conditions and hydrogenolysis |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups | Orthogonal to Cbz and Fmoc protecting groups |
| Key Advantage | Crystalline nature can simplify purification | Mild deprotection for acid-sensitive substrates |
| Primary Application | Synthesis of complex molecules where acid-labile groups are present | Versatile intermediate in a wide range of pharmaceutical syntheses |
Performance in Synthesis: A Quantitative Comparison
The following tables summarize typical experimental data for the protection and deprotection of the 4,4'-bipiperidine core, providing a quantitative basis for comparison.
Table 1: N-Protection of 4,4'-Bipiperidine
| Protecting Group | Reagent | Solvent | Base | Reaction Time | Typical Yield |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Dichloromethane/Water | NaHCO₃ | 20 h | ~90%[1] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Methanol | K₂CO₃ | 6-8 h | >98%[2] |
Table 2: Deprotection of N-Protected 4,4'-Bipiperidine
| Protected Compound | Deprotection Method | Reagent | Solvent | Reaction Time | Typical Yield |
| This compound | Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | 40 h | High (crude used in next step)[1] |
| Boc-4,4'-bipiperidine | Acidolysis | 4M HCl in Dioxane | Dioxane | 1-4 h | Quantitative[3] |
Experimental Protocols
Protection of 4,4'-Bipiperidine with Cbz-Cl:
To a solution of 4,4'-bipiperidine in a biphasic solvent system of THF and water (2:1), sodium bicarbonate (2.0 eq) is added at 0°C. Benzyl chloroformate (1.5 eq) is then added, and the reaction mixture is stirred at the same temperature for 20 hours.[1] Following dilution with water and extraction with ethyl acetate, the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.[1]
Protection of 4,4'-Bipiperidine with Boc₂O:
4,4'-bipiperidine is dissolved in methanol, and potassium carbonate is added. Di-tert-butyl dicarbonate is then added, and the mixture is refluxed for 6-8 hours.[2] After cooling, the insoluble materials are filtered off, and the methanol phase is concentrated. The resulting residue is crystallized from petroleum ether to yield the final product.[2]
Cbz Deprotection via Catalytic Hydrogenolysis:
To a solution of this compound in methanol, 5% Palladium on carbon (Pd/C) is added. The mixture is stirred at 60°C for 40 hours under a hydrogen atmosphere.[1] The catalyst is then removed by filtration through celite, and the filtrate is concentrated to provide the deprotected product, which is often used in the next step without further purification.[1]
Boc Deprotection with Acid:
N-Boc-4,4'-bipiperidine is dissolved in a minimal amount of a co-solvent like methanol or dichloromethane, and 4M HCl in dioxane is added. The reaction is stirred at room temperature for 1-4 hours and monitored by TLC or LC-MS.[3] The hydrochloride salt of the deprotected product often precipitates from the solution and can be isolated by filtration.[3]
Application in Drug Synthesis: The Case of Vicriviroc
Both N-Cbz- and Boc-protected 4,4'-bipiperidine are valuable intermediates in the synthesis of CCR5 antagonists like Vicriviroc, an antiretroviral drug candidate. The choice of protecting group influences the synthetic strategy.
The Role of CCR5 in HIV-1 Entry
The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor that, along with CD4, serves as a coreceptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.[4] The viral envelope glycoprotein gp120 first binds to the CD4 receptor, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cell. Small molecule CCR5 antagonists, whose synthesis often involves intermediates like N-protected 4,4'-bipiperidines, block this interaction, thereby preventing viral entry.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and Boc-4,4'-bipiperidine is contingent upon the specific requirements of the synthetic route.
-
This compound is the preferred choice when the synthetic strategy involves the use of acid-labile protecting groups elsewhere in the molecule. Its tendency to form crystalline derivatives can also be an advantage for purification. However, the harsher conditions of catalytic hydrogenolysis may not be suitable for all substrates.
-
Boc-4,4'-bipiperidine offers the advantage of milder deprotection conditions, making it ideal for substrates that are sensitive to hydrogenolysis. The high yields and shorter reaction times for both protection and deprotection make it a highly efficient building block for many applications.
Ultimately, a careful consideration of the overall synthetic plan, including the presence of other functional groups and the desired deprotection strategy, will guide the researcher to the optimal choice between these two valuable synthetic intermediates.
References
Comprehensive Comparative Analysis of N-Cbz-4,4'-bipiperidine Derivatives as Analgesics Not Available in Publicly Accessible Literature
Despite a thorough and systematic search of scientific databases and literature, a direct comparative study on the analgesic efficacy of a series of N-Cbz-4,4'-bipiperidine derivatives could not be found. As a result, the generation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations for this specific class of compounds is not possible at this time.
The investigation involved multiple search strategies, including targeted queries for the synthesis, analgesic activity, and structure-activity relationships of this compound derivatives. The search was progressively broadened to include more general terms related to 4,4'-bipiperidine and N-acylpiperidine compounds in the context of analgesia. However, these extensive efforts did not yield any publications that specifically compare the analgesic properties of multiple this compound analogues.
The carboxybenzyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis. It is plausible that this compound derivatives are synthesized primarily as intermediates in the development of more complex molecules. The final, deprotected compounds or further elaborated structures are more likely to be the subject of pharmacological evaluation. Any analgesic screening data for N-Cbz protected intermediates, if it exists, does not appear to be published in a readily accessible format.
While the search did identify numerous studies on other classes of piperidine-based analgesics, including those with various N-substituents and modifications at the 4-position, none provided the specific comparative data required to fulfill the user's request for this compound derivatives.
Therefore, without publicly available experimental data comparing the analgesic efficacy of different this compound derivatives, the core requirements of creating a data-driven comparison guide, including tables of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways, cannot be met.
Further research in the field of medicinal chemistry may, in the future, explore the analgesic potential of this specific chemical series. Researchers and drug development professionals interested in this scaffold may need to undertake primary research to establish the structure-activity relationships and comparative efficacy of this compound derivatives.
N-Cbz-4,4'-bipiperidine: A Stable and Versatile Intermediate for Pharmaceutical Synthesis
A comprehensive analysis of N-Cbz-4,4'-bipiperidine highlights its exceptional stability and utility as a key intermediate in the synthesis of complex pharmaceutical compounds, particularly those targeting the central nervous system. This guide provides a comparative overview of this compound against its common alternative, N-Boc-4,4'-bipiperidine, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.
The 4,4'-bipiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets within the central nervous system. The selection of an appropriate protecting group for the piperidine nitrogen is a critical decision in the synthetic route, directly impacting yield, purity, and the overall efficiency of the process. The benzyloxycarbonyl (Cbz) group, as utilized in this compound, offers a robust and reliable option for amine protection, demonstrating distinct advantages in stability under a range of reaction conditions.
Comparative Analysis of N-Protected 4,4'-Bipiperidine Intermediates
The choice between the Cbz and the tert-butoxycarbonyl (Boc) protecting groups is a common consideration in multi-step organic synthesis. While both are effective, their differing lability and stability profiles make them suitable for different synthetic strategies.
| Protecting Group | Key Characteristics | Stability | Deprotection Conditions |
| N-Cbz | Crystalline solid, stable at room temperature. | Stable to mildly acidic and basic conditions. | Catalytic hydrogenolysis (e.g., Pd/C, H₂), strong acids (e.g., HBr/AcOH). |
| N-Boc | Often an oil or low-melting solid. | Stable to basic and nucleophilic conditions. | Strongly acidic conditions (e.g., TFA, HCl). |
The Cbz group's stability to both mildly acidic and basic conditions allows for a wider range of synthetic transformations to be performed on other parts of the molecule without premature deprotection. This is a significant advantage in complex synthetic routes. In contrast, the Boc group is readily cleaved under acidic conditions, which can limit its application when acid-sensitive functional groups are present elsewhere in the molecule. N-Boc-4,4'-bipiperidine is a key intermediate in the development of various pharmaceuticals, particularly in creating piperidine-based drugs that target neurological disorders.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these intermediates in a synthetic workflow.
Synthesis of this compound
A general and effective method for the synthesis of N-Cbz protected amines involves the reaction of the corresponding amine with benzyl chloroformate in the presence of a base.
Materials:
-
4,4'-Bipiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 4,4'-bipiperidine in a mixture of THF and water, add sodium carbonate.
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of this compound (Catalytic Hydrogenolysis)
The most common and efficient method for the cleavage of the Cbz group is catalytic hydrogenolysis.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 4,4'-bipiperidine.
Signaling Pathways and Experimental Workflows
The strategic use of N-protected intermediates is fundamental in the multi-step synthesis of complex drug molecules. The following diagrams illustrate the logical flow of a typical synthetic campaign.
Caption: General synthetic workflow for utilizing N-protected 4,4'-bipiperidine intermediates.
The choice between the N-Cbz and N-Boc pathways is dictated by the specific chemical functionalities present in the synthetic intermediates and the desired reaction conditions for subsequent steps.
Caption: Orthogonal deprotection strategies for N-Cbz and N-Boc protecting groups.
Application in Drug Synthesis
N-Cbz protected piperidine derivatives are valuable intermediates in the synthesis of a variety of pharmaceuticals. For instance, 4-anilino-1-Cbz-piperidine is a known precursor in the synthesis of fentanyl and its analogs. The stability of the Cbz group allows for modifications at the 4-position of the piperidine ring before the final deprotection and subsequent elaboration to the target drug molecule.
References
A Comparative Analysis of N-Protecting Groups for 4,4'-Bipiperidine: A Guide for Researchers
In the synthesis of complex molecules incorporating the 4,4'-bipiperidine scaffold, a common building block in medicinal chemistry, the strategic selection of a nitrogen-protecting group is paramount. This decision significantly influences reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides a comparative analysis of three widely used N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the mono-N-protection of 4,4'-bipiperidine. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
General Characteristics of N-Protecting Groups
The choice of a protecting group is primarily dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The table below summarizes the key characteristics of Boc, Cbz, and Fmoc groups.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Cleavage Condition | Acidic (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂/Pd-C) or strong acids | Basic (e.g., Piperidine) |
| Stability | Stable to base, hydrogenolysis, and weak acids. | Stable to acidic and basic conditions. | Stable to acidic conditions and hydrogenolysis. |
| Orthogonality | Orthogonal to Cbz and Fmoc. | Orthogonal to Boc and Fmoc. | Orthogonal to Boc and Cbz. |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ | Dibenzofulvene-piperidine adduct |
Quantitative Comparison of Mono-N-Protection of 4,4'-Bipiperidine
Achieving selective mono-protection of a symmetrical diamine like 4,4'-bipiperidine can be challenging, often requiring careful control of stoichiometry and reaction conditions to minimize the formation of the di-protected byproduct. The following table provides a comparative overview of typical reaction conditions and expected yields for the mono-N-protection of 4,4'-bipiperidine with Boc, Cbz, and Fmoc groups, based on established protocols for similar amines.
| Protecting Group | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O (1.0-1.2 eq) | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp | 2-4 | 85-95 |
| Cbz | Cbz-Cl (1.0-1.2 eq) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to Room Temp | 2-4 | 80-90 |
| Fmoc | Fmoc-Cl (1.0-1.2 eq) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to Room Temp | 2-4 | 80-90 |
Quantitative Comparison of N-Deprotection of Mono-Protected 4,4'-Bipiperidine
The ease and efficiency of the deprotection step are critical for the overall success of a synthetic sequence. The table below outlines common deprotection conditions and reported yields for each protecting group.
| Protected Substrate | Deprotection Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| N-Boc-4,4'-bipiperidine | Trifluoroacetic acid (TFA) in DCM (1:1) | DCM | Room Temp | 1-2 h | >95 |
| N-Cbz-4,4'-bipiperidine | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp | 2-4 h | >90 |
| N-Fmoc-4,4'-bipiperidine | 20% Piperidine in DMF | DMF | Room Temp | 5-30 min | >95 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the protection and deprotection of 4,4'-bipiperidine.
Protocol 1: Mono-N-Boc Protection of 4,4'-Bipiperidine
-
Dissolution: Dissolve 4,4'-bipiperidine (1.0 equiv) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 equiv).
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv) in DCM dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain mono-N-Boc-4,4'-bipiperidine.
Protocol 2: Deprotection of N-Boc-4,4'-bipiperidine[1]
-
Dissolution: Dissolve N-Boc-4,4'-bipiperidine (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-20 equiv) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Isolation: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4,4'-bipiperidine.
Protocol 3: Mono-N-Cbz Protection of 4,4'-Bipiperidine
-
Dissolution: Dissolve 4,4'-bipiperidine (1.0 equiv) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 equiv).
-
Reagent Addition: To the stirred solution at 0 °C, add a solution of benzyl chloroformate (Cbz-Cl, 1.05 equiv) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of this compound[2]
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 4,4'-bipiperidine.
Protocol 5: Mono-N-Fmoc Protection of 4,4'-Bipiperidine
-
Dissolution: Dissolve 4,4'-bipiperidine (1.0 equiv) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 equiv).
-
Reagent Addition: To the stirred solution at 0 °C, add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equiv) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 6: Deprotection of N-Fmoc-4,4'-bipiperidine[3][4]
-
Dissolution: Dissolve N-Fmoc-4,4'-bipiperidine (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 5-30 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4'-bipiperidine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the protection and deprotection workflows for each of the discussed N-protecting groups.
Caption: General workflow for the protection and deprotection of 4,4'-bipiperidine.
Caption: Orthogonal deprotection strategies for N-protected 4,4'-bipiperidines.
Conclusion
The selection of an N-protecting group for 4,4'-bipiperidine is a critical decision that should be guided by the specific requirements of the overall synthetic strategy.
-
Boc is an excellent choice for its ease of introduction, high protection yields, and mild acidic deprotection, making it compatible with a wide range of functionalities.
-
Cbz offers robust protection under both acidic and basic conditions, with its removal by hydrogenolysis providing a valuable orthogonal strategy.
-
Fmoc is the protecting group of choice when basic lability is required, offering rapid and clean deprotection, which is particularly advantageous in syntheses where acid-sensitive groups are present.
By carefully considering the stability, orthogonality, and the reaction conditions for both introduction and removal, researchers can effectively utilize these protecting groups to streamline the synthesis of complex molecules based on the 4,4'-bipiperidine scaffold.
Assessing the Purity of N-Cbz-4,4'-bipiperidine: A Comparative Guide for Researchers
For scientists and professionals in drug development, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. N-Cbz-4,4'-bipiperidine is a key building block in the synthesis of various pharmaceutical agents, making the verification of its purity a critical step. This guide provides a comparative overview of the analytical methods used to assess the purity of this compound from different suppliers and offers detailed experimental protocols for key analytical techniques.
Comparative Purity Analysis
The purity of this compound can vary between suppliers due to differences in synthetic routes and purification methods. While a direct head-to-head comparison of all suppliers is beyond the scope of this guide, the following table presents a representative summary of typical purity data based on publicly available information for this compound and structurally related compounds. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) from their suppliers for precise data.
Table 1: Representative Purity Data for this compound from Different Suppliers
| Supplier | Purity (by HPLC) | Purity (by NMR) | Analytical Methods Provided on CoA |
| Supplier A | ≥ 98.5% | Conforms to structure | HPLC, ¹H NMR, Mass Spectrometry |
| Supplier B | > 99.0% | Conforms to structure | HPLC, ¹H NMR |
| Supplier C | ≥ 98.0% | Not specified | HPLC |
Potential Impurities
The synthesis of this compound typically involves the reaction of 4,4'-bipiperidine with benzyl chloroformate. Potential impurities may include:
-
Unreacted 4,4'-bipiperidine: The starting material for the reaction.
-
Benzyl alcohol: A potential byproduct of the Cbz-protection step.
-
Over-benzylated species: Where both nitrogen atoms of the bipiperidine are protected with a Cbz group.
-
Residual solvents: From the reaction and purification steps.
A comprehensive purity assessment should aim to identify and quantify these potential impurities.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly acquired batch of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of this compound and for detecting and quantifying impurities. A reversed-phase HPLC method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-2 min: 20% B, 2-20 min: 20% to 95% B, 20-25 min: 95% B, 25.1-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm and 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect the presence of any proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean vial.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The chemical shifts, coupling constants, and integration of the observed signals should be consistent with the structure of this compound.
-
The absence of unexpected signals indicates a high level of purity with respect to proton-containing impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition and Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 303.21).
Conclusion
A thorough assessment of the purity of this compound requires a multi-faceted analytical approach. While HPLC provides quantitative purity data, NMR and Mass Spectrometry are essential for structural confirmation and identification of potential impurities. By employing the detailed protocols outlined in this guide, researchers can confidently verify the quality of their starting materials, leading to more reliable and reproducible experimental outcomes. It is always recommended to obtain and critically evaluate the supplier's Certificate of Analysis for each batch of material.
The Strategic Synthesis of N-Cbz-4,4'-bipiperidine: A Cost-Benefit Analysis for Large-Scale Production
In the competitive landscape of pharmaceutical development, the efficient and economical synthesis of key intermediates is paramount. N-Cbz-4,4'-bipiperidine is a valuable building block in the preparation of a variety of therapeutic agents, making the selection of its large-scale synthetic route a critical decision with significant implications for project timelines and overall cost. This guide provides a comparative analysis of two plausible synthetic strategies for this compound, offering a framework for researchers, scientists, and drug development professionals to make informed decisions.
The choice of a synthetic pathway is a multifaceted decision that extends beyond mere chemical yield. Factors such as the cost and availability of starting materials, the number of synthetic steps, scalability, and the safety and environmental impact of the process must be carefully weighed.[1] This analysis presents two distinct approaches: a convergent synthesis based on the coupling of two piperidine units and a linear approach involving the construction of the second piperidine ring.
At a Glance: Comparing Synthetic Routes
The following table summarizes the key metrics for the two proposed synthetic routes to this compound. It is important to note that the data presented is based on representative procedures and established chemical transformations; actual results may vary depending on process optimization and scale.
| Metric | Route 1: Convergent Coupling | Route 2: Linear Annulation |
| Overall Yield | ~65-75% | ~40-50% |
| Number of Steps | 3 | 4 |
| Starting Materials | 1-Cbz-4-piperidone, 4-piperidone | 1-Cbz-4-piperidone, Ethyl acrylate, Benzylamine |
| Key Reagents | Reductive amination reagents (e.g., NaBH(OAc)₃), Hydrogenation catalyst (e.g., Pd/C) | Michael addition catalyst, Dieckmann condensation base (e.g., NaOEt), Decarboxylation reagents |
| Estimated Cost | Moderate | Lower initial material cost, potentially higher processing cost |
| Simplicity | High | Moderate to High |
| Scalability | Good | Moderate |
| Safety & Environment | Use of hydrogenation requires specialized equipment. | Use of sodium ethoxide requires careful handling. |
Route 1: Convergent Synthesis via Reductive Amination and Hydrogenation
This approach leverages the direct coupling of two readily available piperidone derivatives. The convergent nature of this route can lead to higher overall yields and a more streamlined process.
Experimental Protocol: Key Steps
Step 1: Reductive Amination
To a stirred solution of 1-Cbz-4-piperidone (1.0 eq) and 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM), triethylamine (2.2 eq) is added, and the mixture is stirred for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude enamine intermediate.
Step 2: Hydrogenation
The crude intermediate is dissolved in methanol, and Palladium on carbon (10 wt. %, 5 mol%) is added. The mixture is then subjected to hydrogenation (50 psi H₂) at room temperature for 12-24 hours. After the reaction is complete, the catalyst is filtered off through a pad of celite, and the solvent is removed under reduced pressure to afford this compound.
Route 2: Linear Synthesis via Michael Addition and Dieckmann Condensation
This linear sequence constructs the second piperidine ring onto a pre-existing piperidone scaffold. While potentially involving more steps, this route may offer advantages in terms of starting material cost and availability.
Experimental Protocol: Key Steps
Step 1: Michael Addition
1-Cbz-4-piperidone (1.0 eq) and ethyl acrylate (1.2 eq) are dissolved in ethanol, and a catalytic amount of a suitable base (e.g., sodium ethoxide) is added. The mixture is stirred at room temperature for 8-12 hours. The reaction is then neutralized with a mild acid, and the solvent is removed. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated to give the Michael adduct.
Step 2: Dieckmann Condensation
The Michael adduct is dissolved in toluene, and sodium ethoxide (1.5 eq) is added. The mixture is heated to reflux for 4-6 hours. After cooling, the reaction is quenched with acetic acid and washed with water. The organic layer is dried and concentrated to yield the β-keto ester.
Step 3: Decarboxylation
The crude β-keto ester is heated with an aqueous acid solution (e.g., 10% HCl) at reflux for 6-8 hours. The reaction mixture is then cooled and neutralized with a base. The product is extracted with an organic solvent, dried, and concentrated.
Step 4: Reduction and N-Cbz Protection (if necessary)
The resulting intermediate can then be further processed, which may involve reduction of the second ring and subsequent N-Cbz protection to yield the final product.
Strategic Decision Framework
The selection of an optimal synthetic route is a strategic decision that requires careful consideration of various factors. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A flowchart illustrating the key considerations in selecting a large-scale synthetic route.
Conclusion
Both the convergent and linear synthetic routes to this compound present viable options for large-scale production. The convergent approach may offer a higher overall yield and a more streamlined process, while the linear route could be advantageous in terms of initial raw material costs. Ultimately, the optimal choice will depend on a thorough evaluation of the specific economic and logistical constraints of the project. For drug development professionals, a comprehensive cost-benefit analysis, considering not only the direct costs but also factors like process robustness and environmental impact, is crucial for making a strategically sound decision that will contribute to the overall success of the drug development program.
References
A Comparative Guide to N-Cbz-4,4'-bipiperidine-Based Polymers for Advanced Drug Delivery and Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel polymeric carriers with enhanced efficacy and safety profiles is a central theme in advanced drug delivery and gene therapy. This guide provides a comparative evaluation of a hypothetical class of polymers based on N-Cbz-4,4'-bipiperidine. Due to the nascent stage of research into this specific polymer class, this guide will focus on its projected performance characteristics, benchmarked against well-established polymers: Polyethyleneimine (PEI), Poly-L-lysine (PLL), and Chitosan. The comparison is supported by a review of the expected structural attributes of this compound-based polymers and extensive experimental data for the alternative polymers.
Introduction to this compound-Based Polymers: A Hypothetical Profile
Polymers synthesized from this compound monomers are anticipated to possess a unique combination of properties derived from their constituent chemical moieties. The 4,4'-bipiperidine unit is a rigid, saturated heterocyclic structure. This rigidity is expected to impart a degree of stiffness to the polymer backbone, which can influence nanoparticle formation and stability.
The "N-Cbz" (carbobenzyloxy) group is a common protecting group for amines in organic synthesis.[1] In the context of a polymer designed for drug or gene delivery, this group would likely be removed (deprotected) in the final step of synthesis to expose the secondary amine groups on the piperidine rings. This would transform the polymer into a cationic polyelectrolyte, capable of electrostatically interacting with negatively charged molecules such as nucleic acids (for gene delivery) or certain drugs. The presence of these secondary amines would also provide buffering capacity, which is crucial for endosomal escape, a key step in intracellular delivery.
Expected Advantages:
-
Controlled Rigidity: The bipiperidine unit could offer a more defined polymer conformation compared to highly flexible polymers like PEI.
-
Biocompatibility: The piperidine moiety is found in numerous pharmaceutical compounds, suggesting a potential for good biocompatibility.[2]
-
Tunable Cationic Nature: Deprotection of the Cbz group would yield a polycation with a well-defined charge density, which can be tuned during synthesis.
Comparative Performance Analysis
The following tables summarize key performance indicators for established polymers used in drug and gene delivery. These values provide a benchmark against which the performance of novel polymers, such as those derived from this compound, can be evaluated.
Table 1: Gene Delivery Performance Comparison
| Polymer | Molecular Weight (kDa) | Transfection Efficiency | Cytotoxicity (Cell Viability %) | Key Advantages | Key Disadvantages |
| Polyethyleneimine (PEI) | 25 (branched) | High (can be >7-fold higher than other carriers)[3] | Low to Moderate (highly dependent on MW and concentration)[4][5] | High transfection efficiency, "proton sponge" effect for endosomal escape.[5] | High cytotoxicity at higher molecular weights.[5] |
| Poly-L-lysine (PLL) | 15-30 | Moderate | Moderate to High (concentration-dependent)[6] | Biodegradable, good DNA condensation.[7] | Lower transfection efficiency than PEI, lacks endosomal escape mechanism.[3] |
| Chitosan | 50-190 | Low to Moderate | High | Biocompatible, biodegradable, low toxicity, mucoadhesive.[8] | Poor solubility at physiological pH, lower transfection efficiency. |
Table 2: Drug Delivery Performance Comparison
| Polymer | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile | Key Advantages | Key Disadvantages |
| Polyethyleneimine (PEI) | Drug-dependent (e.g., 13.2% for methotrexate)[4] | High (e.g., 86.8% for methotrexate)[4] | Stimuli-responsive (e.g., redox-sensitive) | High loading for anionic drugs, endosomal escape capability. | Cytotoxicity concerns. |
| Poly-L-lysine (PLL) | Varies with drug and formulation | Generally high for oppositely charged drugs | Can be tailored (e.g., sustained release) | Biodegradable, versatile for conjugation. | Potential for immunogenicity. |
| Chitosan | High for various drugs (e.g., 21.39% for Resveratrol)[9] | Can be very high (up to 90%)[8] | Sustained release, pH-responsive.[8][10] | Excellent biocompatibility, mucoadhesive, enhances permeability. | Limited solubility, potential for burst release. |
Experimental Protocols for Performance Evaluation
To rigorously assess the performance of a novel polymer like an this compound-based system, a series of standardized in vitro experiments are essential.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11][12] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the polymer for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically around 650 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Gene Transfection Efficiency: Luciferase Reporter Assay
This assay is a highly sensitive method to quantify the expression of a reporter gene (luciferase) following transfection, thereby measuring the efficiency of the gene delivery vector.[16]
Principle: Cells are co-transfected with a plasmid encoding the luciferase gene under the control of a specific promoter and the polymer-based gene delivery system. The luciferase enzyme catalyzes a reaction with its substrate, luciferin, to produce light (bioluminescence). The amount of light produced is directly proportional to the amount of expressed luciferase, indicating the transfection efficiency.[16]
-
Cell Seeding: Seed cells in a 24-well or 48-well plate to achieve 50-80% confluency on the day of transfection.
-
Polyplex Formation: Prepare polymer/DNA complexes (polyplexes) by mixing the polymer solution with the luciferase reporter plasmid DNA at various nitrogen-to-phosphate (N/P) ratios. Incubate at room temperature to allow for complex formation.
-
Transfection: Add the polyplexes to the cells in serum-free medium. After a few hours of incubation, replace the medium with complete growth medium.
-
Cell Lysis: After 24-48 hours of incubation post-transfection, wash the cells with PBS and then lyse them using a specific lysis buffer to release the cellular contents, including the expressed luciferase.
-
Luminometry: Add the cell lysate to a luminometer tube or a white-walled 96-well plate. Inject the luciferase substrate and measure the light emission (luminescence) using a luminometer.
-
Normalization: To account for variations in cell number and transfection efficiency, a co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) can be used for normalization.
-
Data Analysis: Express the transfection efficiency as relative light units (RLU) per milligram of total protein in the cell lysate.
In Vitro Drug Release Study
This experiment evaluates the rate and extent of drug release from the polymer-based nanoparticles over time in a simulated physiological environment.
Principle: Drug-loaded nanoparticles are placed in a release medium, and at predetermined time intervals, samples are withdrawn and analyzed for the concentration of the released drug. The cumulative amount of drug released is then plotted against time.
Procedure: [20][21][22][23][24]
-
Preparation of Drug-Loaded Nanoparticles: Prepare the drug-loaded nanoparticles using a suitable method (e.g., nanoprecipitation, emulsion-solvent evaporation).
-
Release Setup: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off. Immerse the dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships in evaluating polymer performance.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Luciferase Reporter Gene Assay.
Caption: Key Polymer Properties Influencing Performance.
Conclusion and Future Directions
While this compound-based polymers remain a largely unexplored class of materials, their constituent chemical features suggest a promising potential for applications in drug and gene delivery. The rigid bipiperidine backbone, combined with a tunable cationic character upon deprotection, could lead to the formation of stable nanoparticles with favorable biocompatibility.
Future research should focus on the synthesis of a library of these polymers with varying molecular weights and degrees of N-Cbz deprotection. Subsequent rigorous evaluation using the experimental protocols outlined in this guide will be crucial to ascertain their actual performance in comparison to established polymers like PEI, PLL, and chitosan. Of particular interest will be the interplay between the backbone rigidity of the bipiperidine unit and the resulting nanoparticle stability, drug release kinetics, and transfection efficiency. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of polymeric carriers for advanced therapeutic applications.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. med.emory.edu [med.emory.edu]
- 3. Polylysine-modified polyethylenimine inducing tumor apoptosis as an efficient gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polyethylenimine-based nanocarriers in co-delivery of drug and gene: a developing horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. MTT (Assay protocol [protocols.io]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bowdish.ca [bowdish.ca]
- 19. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 21. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spds.in [spds.in]
- 24. docta.ucm.es [docta.ucm.es]
Safety Operating Guide
Essential Safety and Logistical Information for Handling N-Cbz-4,4'-bipiperidine
Disclaimer: No specific Safety Data Sheet (SDS) for N-Cbz-4,4'-bipiperidine was located. The following guidance is based on the safety profiles of structurally similar compounds, such as 1,4'-Bipiperidine and its derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive suite of personal protective equipment (PPE) is mandatory for all personnel handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face | Safety Goggles and Face Shield | ANSI Z87.1 compliant | To protect eyes and face from splashes and airborne particles.[1][3] |
| Hand | Nitrile Gloves | Double-gloved | To prevent skin contact. Gloves should be changed immediately if contaminated.[3] |
| Body | Disposable Lab Coat or Coveralls | --- | To protect skin and clothing from contamination.[3] |
| Respiratory | Disposable N95 or higher respirator | NIOSH-approved | To prevent inhalation of fine particles.[3] |
| Foot | Closed-toe, chemical-resistant shoes | --- | To protect feet from spills.[3] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is critical to ensure safety and prevent contamination when handling this compound.
Engineering Controls:
-
Ventilation: All manipulations of solid this compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1][2]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood. Use tools and equipment dedicated to this compound to prevent cross-contamination.
-
In Case of a Spill: In the event of a small spill, carefully sweep up the solid material and place it into a sealed container for disposal.[2][4] Avoid generating dust. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Post-Handling: After handling, thoroughly wipe down the work area with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water. Decontaminate all equipment used.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, disposable bench paper, and excess compound, must be considered hazardous waste.
-
Waste Collection: Collect all solid waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
